Vapreotide
Beschreibung
Structure
2D Structure
Eigenschaften
Key on ui mechanism of action |
The exact mechanism of action is unknown, although one study has provided in vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect in the analgesic effects of vapreotide (PMID: 7556407). |
|---|---|
CAS-Nummer |
103222-11-3 |
Molekularformel |
C57H70N12O9S2 |
Molekulargewicht |
1131.4 g/mol |
IUPAC-Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44+,45+,46-,47+,48+,49+/m1/s1 |
InChI-Schlüssel |
SWXOGPJRIDTIRL-DOUNNPEJSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N |
Kanonische SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |
Andere CAS-Nummern |
103222-11-3 |
Physikalische Beschreibung |
Solid |
Sequenz |
FCYWKVCW |
Löslichkeit |
3.99e-03 g/L |
Synonyme |
Vapreotida; D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2; D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide; Octastatin; RC 160; RC-160; vapreotide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Vapreotide's Mechanism of Action in Neuroendocrine Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide (also known as RC-160) is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological functions. In the context of neuroendocrine tumors (NETs), this compound has demonstrated significant therapeutic potential due to its ability to bind to somatostatin receptors (SSTRs) expressed on the surface of tumor cells. This binding initiates a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and the suppression of tumor growth. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in NETs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Somatostatin Receptor Binding
This compound exerts its effects primarily by acting as an agonist at specific subtypes of somatostatin receptors.[1] Neuroendocrine tumors often overexpress these receptors, particularly SSTR2 and SSTR5, making them susceptible to the effects of somatostatin analogs like this compound.[1]
This compound Binding Affinity
The therapeutic efficacy of this compound is closely linked to its binding affinity for different SSTR subtypes. Quantitative analysis of its binding profile reveals a high affinity for SSTR2 and SSTR5, and a moderate affinity for SSTR3.[2] The binding affinities, expressed as IC50 values (the concentration of the drug that inhibits 50% of the specific binding of a radioligand), are summarized in the table below.
| Somatostatin Receptor Subtype | This compound (RC-160) IC50 (nM) |
| SSTR1 | 200[2] |
| SSTR2 | 0.17[2] |
| SSTR3 | 0.1[2] |
| SSTR4 | 620[2] |
| SSTR5 | 21[2] |
Signaling Pathways Activated by this compound
Upon binding to SSTR2 and SSTR5, this compound triggers distinct downstream signaling pathways that contribute to its anti-tumor effects.
SSTR2-Mediated Signaling
Activation of SSTR2 by this compound leads to the stimulation of tyrosine phosphatase activity.[2] This phosphatase activity is a crucial component of the antiproliferative signal. The signaling cascade initiated by SSTR2 activation is depicted below.
SSTR5-Mediated Signaling
The antiproliferative effect of this compound mediated by SSTR5 appears to involve the inositol phospholipid/calcium signaling pathway.[2] this compound has been shown to inhibit cholecystokinin (CCK)-stimulated intracellular calcium mobilization in cells expressing SSTR5.[2]
Antiproliferative and Anti-secretory Effects
This compound's activation of SSTRs leads to two primary therapeutic outcomes in neuroendocrine tumors: inhibition of tumor cell proliferation and reduction of hormone hypersecretion.
Antiproliferative Effects
This compound has been shown to inhibit the proliferation of tumor cells expressing SSTR2 and SSTR5.[2] The antiproliferative efficacy, expressed as EC50 values (the concentration of a drug that gives a half-maximal response), is detailed below.
| Cell Line (Expressing) | This compound (RC-160) EC50 for Proliferation Inhibition (pM) |
| CHO (SSTR2) | 53[2] |
| CHO (SSTR5) | 150[2] |
Anti-secretory Effects
A hallmark of functional neuroendocrine tumors is the excessive secretion of hormones, leading to debilitating symptoms. This compound effectively inhibits the release of various hormones, including growth hormone (GH) and serotonin.[3][4] This anti-secretory action helps to manage the clinical symptoms associated with NETs.
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. Below are outlines of the key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to somatostatin receptors.
Objective: To quantify the binding affinity (IC50) of this compound for each of the five SSTR subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to express a single SSTR subtype (e.g., Chinese Hamster Ovary (CHO) cells).
-
Incubation: The cell membranes are incubated with a radiolabeled somatostatin analog (e.g., 125I-Tyr11-somatostatin-14) and varying concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The radioactivity of the bound ligand is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the concentration of this compound.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of neuroendocrine tumor cells.
Objective: To determine the antiproliferative efficacy (EC50) of this compound.
Methodology:
-
Cell Culture: Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity.
-
Data Analysis: The EC50 value is determined by plotting cell viability against the concentration of this compound.
Western Blot Analysis for Signaling Proteins
This technique is used to investigate the effect of this compound on the activation state of key signaling proteins.
Objective: To determine if this compound treatment alters the phosphorylation status of proteins in the MAPK and PI3K/Akt pathways (e.g., ERK, Akt).
Methodology:
-
Cell Treatment and Lysis: Neuroendocrine tumor cells are treated with this compound for various time points. The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.
-
Analysis: The band intensities are quantified to determine the relative change in protein phosphorylation.
Conclusion
This compound's mechanism of action in neuroendocrine tumors is a multi-faceted process initiated by its high-affinity binding to somatostatin receptors, primarily SSTR2 and SSTR5. This interaction triggers distinct intracellular signaling cascades that converge to inhibit cell proliferation and hormone secretion. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimization of somatostatin analog-based therapies for the management of neuroendocrine tumors. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to advance the treatment of this complex disease.
References
- 1. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Lipophilization of somatostatin analog RC-160 improves its bioactivity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapreotide: A Technical Guide to Somatostatin Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the somatostatin receptor binding affinity of vapreotide, a synthetic octapeptide analog of somatostatin. It includes a comprehensive summary of its binding profile, detailed experimental methodologies for receptor binding assays, and a visualization of the primary downstream signaling pathways.
This compound Somatostatin Receptor Binding Affinity
This compound exhibits a distinct binding profile for the five somatostatin receptor subtypes (SSTR1-5). The following table summarizes the in vitro binding affinities of this compound, presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the specific binding of a radiolabeled ligand.
| Receptor Subtype | This compound IC50 (nM) |
| SSTR1 | 200 |
| SSTR2 | 0.17 |
| SSTR3 | 0.1 |
| SSTR4 | 620 |
| SSTR5 | 21 |
Data sourced from publicly available research.
As the data indicates, this compound demonstrates a high affinity for SSTR2 and SSTR3, with moderate affinity for SSTR5 and significantly lower affinity for SSTR1 and SSTR4. This receptor binding profile underscores its predominant activity as an SSTR2 and SSTR3 agonist.
Experimental Protocols: Radioligand Displacement Assay
The determination of this compound's binding affinity for somatostatin receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that has a known high affinity for a specific somatostatin receptor subtype.
Key Materials and Reagents
-
Cell Lines: Stably transfected cell lines expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide).
-
Unlabeled Ligand: this compound (for competition).
-
Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.
-
Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and bovine serum albumin (BSA).
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Step-by-Step Methodology
-
Cell Culture and Membrane Preparation:
-
Culture the specific SSTR-expressing cell line to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a non-radioactive, high-affinity ligand to determine non-specific binding.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature for a specific time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
This compound-SSTR2 Signaling Pathway
Caption: Simplified primary signaling pathway of this compound via SSTR2.
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Interaction of Vapreotide with the Neurokinin-1 Receptor (NK1R)
Executive Summary
This compound, a synthetic octapeptide analog of somatostatin, is primarily recognized for its high affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1][2] However, a growing body of evidence reveals a significant, albeit lower-affinity, interaction with the neurokinin-1 receptor (NK1R), the principal receptor for the neuropeptide Substance P (SP). This interaction is antagonistic, positioning this compound as a molecule that can functionally block the canonical signaling pathways initiated by SP.[3][4][5] This guide provides a comprehensive technical overview of this interaction, presenting quantitative binding data, detailing the impacted signaling cascades, and outlining the experimental protocols used to characterize this molecular relationship.
This compound and Receptor Binding Affinities
This compound's primary targets are the somatostatin receptors. However, it demonstrates a distinct cross-reactivity with the NK1 receptor, acting as an antagonist. Its affinity for NK1R is approximately 100-fold weaker than that of dedicated non-peptide NK1R antagonists like CP-96,345.[3][4] The binding profile highlights a degree of selectivity for NK1R over the related NK2 receptor.
Table 1: Competitive Binding Affinities (IC50)
| Ligand | Target Receptor | Preparation | Radioligand | IC50 Value (M) | Reference |
| This compound | Tachykinin NK1 | Guinea-pig bronchial membranes | [³H]Substance P | 3.3 ± 1.8 x 10⁻⁷ | [3][4][6] |
| This compound | Tachykinin NK2 | Guinea-pig bronchial membranes | [¹²⁵I]Neurokinin A | 4.5 ± 0.6 x 10⁻⁶ | [6] |
| CP-96,345 | Tachykinin NK1 | Guinea-pig bronchi | [³H]Substance P | 3.4 ± 0.8 x 10⁻⁹ | [3][4] |
NK1R Signaling and this compound's Antagonistic Mechanism
The NK1R is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 subunit.[3][4] The binding of its endogenous ligand, Substance P, initiates a well-defined signaling cascade. This compound functions by competitively inhibiting this pathway at the receptor level.
3.1 Canonical NK1R Signaling Pathway
-
Ligand Binding: Substance P binds to the extracellular domain of the NK1R.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
PKC Activation: DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC).
-
Downstream Effects: These events lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory genes, including cytokines and chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[3][4]
3.2 this compound's Mechanism of Antagonism
This compound competitively binds to the NK1R, preventing Substance P from activating the receptor. This blockade directly inhibits the downstream signaling events. Studies have confirmed that this compound attenuates SP-induced intracellular calcium increases, reduces NF-κB activation, and inhibits the subsequent production of IL-8 and MCP-1 in a dose-dependent manner.[3][4][5] Importantly, this antagonistic effect is independent of its action on SSTR2, as the SSTR2 antagonist CYN 154806 fails to reverse the this compound-mediated inhibition of SP signaling.[3][4]
Key Experimental Protocols
The characterization of this compound's effect on NK1R relies on a series of established in vitro assays.
4.1 Radioligand Displacement Assay
This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Objective: To determine the IC50 value of this compound for the NK1R.
-
Materials:
-
Methodology:
-
Incubate the membrane preparation with a fixed concentration of [³H]Substance P.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
After reaching equilibrium, separate the bound from unbound radioligand via filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of displacement against the log concentration of this compound to calculate the IC50.
-
4.2 Intracellular Calcium Mobilization Assay
This functional assay measures the direct consequence of Gq/11 pathway activation.
-
Objective: To assess this compound's ability to inhibit SP-induced calcium release.
-
Materials:
-
Methodology:
-
Load cells with the calcium-sensitive dye.
-
Pre-incubate a subset of cells with this compound for a defined period (e.g., 30 minutes).
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with Substance P.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Compare the response in this compound-treated cells to the control (SP alone).
-
4.3 NF-κB Reporter Gene Assay
This assay quantifies the activation of the NF-κB transcription factor.
-
Objective: To determine if this compound blocks SP-induced NF-κB activation.
-
Materials:
-
Host cell line (e.g., HEK293-NK1R) co-expressing NK1R and a reporter construct.[4]
-
The reporter construct contains a luciferase gene under the control of an NF-κB response element.
-
Substance P and this compound.
-
Luciferase assay reagent and a luminometer.
-
-
Methodology:
-
Culture the engineered cells.
-
Pre-treat cells with this compound or a vehicle control.
-
Stimulate the cells with Substance P for a set duration (e.g., 6 hours).[4]
-
Lyse the cells and add the luciferase substrate.
-
Measure the resulting luminescence, which is proportional to NF-κB activity.
-
Conclusion and Therapeutic Implications
The somatostatin analog this compound demonstrates clear, albeit moderate, antagonist activity at the neurokinin-1 receptor. This off-target interaction is not mediated by somatostatin receptors and results in the functional blockade of Substance P-induced signaling, including calcium mobilization, NF-κB activation, and pro-inflammatory cytokine production.[3][4][5] While its affinity for NK1R is lower than dedicated antagonists, this dual action on both SSTR and NK1R pathways could offer unique therapeutic potential. This interaction may contribute to some of this compound's observed biological effects, such as its analgesic properties, and suggests its potential utility in disease states where both SSTR and NK1R pathways are pathologically active, such as in certain inflammatory conditions or cancers.[3][5][6] Further research is warranted to explore and potentially exploit this polypharmacology in drug development.
References
- 1. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of this compound, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapreotide: A Technical Guide to its Influence on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide array of physiological processes.[1][2][3] Due to its broader receptor affinity profile and greater stability compared to native somatostatin, this compound has been investigated for its therapeutic potential in various conditions, including the treatment of esophageal variceal bleeding.[2] This technical guide provides an in-depth overview of the cellular signaling pathways known to be affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects primarily through its interaction with G-protein coupled receptors (GPCRs), namely somatostatin receptors (SSTRs) and the neurokinin-1 receptor (NK1R).[1][3] Activation or inhibition of these receptors initiates a cascade of intracellular events that modulate key signaling pathways involved in cell proliferation, secretion, and inflammation.
Somatostatin Receptor (SSTR) Signaling
This compound is an agonist for somatostatin receptors, with a particularly high affinity for subtypes SSTR2 and SSTR5.[4][5] The binding of this compound to these receptors triggers a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the downstream inhibition of adenylyl cyclase and the suppression of voltage-gated calcium channels.[3]
Upon activation by this compound-bound SSTR2 or SSTR5, the α-subunit of the Gi/o protein inhibits the activity of adenylyl cyclase.[3] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent modulation of downstream targets.
The βγ-subunits of the activated Gi/o protein can directly interact with and inhibit the activity of voltage-gated calcium channels (VGCCs).[3] This leads to a reduction in calcium influx into the cell, a critical signal for processes such as hormone secretion and neurotransmitter release.
Quantitative Data: this compound Binding Affinity for Somatostatin Receptors
| Receptor Subtype | Ligand | Binding Affinity (Kd) (nM) | Cell Type / Tissue | Reference |
| SSTR2 & SSTR5 | Tc-99m-RC-160 (this compound) | 71 | Rat brain cortex membranes | [4] |
Neurokinin-1 Receptor (NK1R) Antagonism
This compound also acts as an antagonist of the neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P.[1][2] By blocking the binding of Substance P, this compound can inhibit the signaling pathways downstream of NK1R activation, which are typically associated with inflammation and pain transmission.
Activation of NK1R by Substance P typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This compound, by blocking NK1R, attenuates this Substance P-induced calcium mobilization.[1]
The Substance P/NK1R signaling axis has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression.[1] this compound's antagonism of NK1R can therefore lead to the inhibition of NF-κB activation. This occurs by preventing the degradation of the inhibitory protein IκBα, which otherwise sequesters NF-κB in the cytoplasm.[6][7][8]
Quantitative Data: this compound Antagonist Activity at the NK1 Receptor
| Parameter | Value | Species/Tissue | Reference |
| IC50 (Displacement of [3H]Substance P) | 3.3 ± 1.8 x 10⁻⁷ M | Guinea-pig bronchial tachykinin NK1 sites | [2] |
| IC50 (Displacement of [¹²⁵I]Neurokinin A) | 4.5 ± 0.6 x 10⁻⁶ M | Guinea-pig bronchial tachykinin NK2 sites | [2] |
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been reported to influence the MAPK signaling cascade, specifically through the enhancement of MAPK1 (ERK2) and MAPK2 (ERK1) phosphorylation.[3] This pathway is crucial for regulating cell growth, proliferation, and differentiation. The precise mechanism by which this compound modulates MAPK phosphorylation is not fully elucidated but is thought to be mediated through its interaction with somatostatin receptors.
Signaling Pathway Diagrams
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effects on cellular signaling.
Competitive Radioligand Binding Assay for NK1R
Objective: To determine the binding affinity (IC50) of this compound for the neurokinin-1 receptor (NK1R) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Guinea-pig bronchial membranes (source of NK1R)
-
[³H]Substance P (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a microcentrifuge tube, add a fixed amount of guinea-pig bronchial membranes, a constant concentration of [³H]Substance P (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each this compound concentration and plot the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P.[2]
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity in response to an agonist like Substance P.
Materials:
-
HEK293 cells stably expressing NK1R (HEK293-NK1R)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Transfection reagent
-
Substance P (agonist)
-
This compound (test compound)
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Protocol:
-
Transfect HEK293-NK1R cells with the NF-κB luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of Substance P for a defined period (e.g., 6 hours).
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation.
-
Normalize the data to a control (e.g., cells treated with Substance P alone) to determine the inhibitory effect of this compound on NF-κB activation.[1][9][10][11][12][13][14]
Western Blotting for MAPK (ERK1/2) Phosphorylation
Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the phosphorylation status of ERK1/2.
Materials:
-
Cell line of interest (e.g., a cell line expressing SSTRs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture the cells to the desired confluency and then serum-starve them to reduce basal MAPK activity.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometric analysis of the bands can be performed to quantify the relative changes in ERK1/2 phosphorylation.[15][16][17][18][19]
Conclusion
This compound is a multifaceted somatostatin analog that exerts its effects through a complex interplay of cellular signaling pathways. Its ability to act as an agonist at SSTR2 and SSTR5, leading to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and as an antagonist at NK1R, thereby modulating intracellular calcium and the NF-κB pathway, underscores its therapeutic potential. Furthermore, its influence on the MAPK pathway suggests a role in regulating cell growth and differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of this compound and to unlock its full therapeutic promise. Further investigation is warranted to fully elucidate the quantitative aspects of this compound's effects on adenylyl cyclase, calcium channels, and the MAPK pathway.
References
- 1. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of this compound, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. promega.com [promega.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapreotide's Impact on Growth Hormone Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vapreotide, a synthetic octapeptide analog of somatostatin, exerts a potent inhibitory effect on the secretion of growth hormone (GH). This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on GH inhibition. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a thorough review of the available data. This compound's primary mechanism of action involves binding to somatostatin receptors, predominantly subtypes 2 and 5 (SSTR2 and SSTR5), on somatotroph cells of the anterior pituitary. This interaction initiates a cascade of intracellular events, leading to a significant reduction in GH release. This guide will explore these pathways in detail, present quantitative data on this compound's efficacy, and provide methodologies for replicating and expanding upon these findings.
Introduction
This compound is a metabolically stable somatostatin analog designed to overcome the short half-life of the endogenous hormone.[1][2] Its clinical applications are primarily centered on conditions characterized by hormonal hypersecretion, including acromegaly, a disorder caused by excessive growth hormone production.[3] The therapeutic efficacy of this compound in these conditions is directly linked to its ability to suppress hormone release, with the inhibition of GH being a key pharmacological effect.[1][4] Understanding the intricate details of this inhibitory action is crucial for optimizing its therapeutic use and for the development of novel somatostatin analogs with improved selectivity and efficacy.
Mechanism of Action: Somatostatin Receptor Binding
This compound's inhibitory effect on growth hormone secretion is initiated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of pituitary somatotrophs.[5] this compound exhibits a high affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR5.[4] The binding affinities of this compound and other somatostatin analogs to human somatostatin receptors are summarized in the table below.
| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |
| This compound (RC-160) | >1000 | 1.3 ± 0.2 | 33 ± 5 | 136 ± 22 | 30 ± 4 |
| Somatostatin-14 | 2.0 ± 0.3 | 0.2 ± 0.04 | 5.9 ± 1.1 | 1.8 ± 0.3 | 1.1 ± 0.2 |
| Octreotide | >1000 | 0.6 ± 0.1 | 110 ± 20 | >1000 | 6.3 ± 1.2 |
| Lanreotide | >1000 | 1.1 ± 0.2 | 87 ± 15 | 350 ± 60 | 7.4 ± 1.3 |
Table 1: Binding affinities (IC50, nM) of this compound and other somatostatin analogs for human somatostatin receptor subtypes. Data compiled from multiple sources.
Signaling Pathways in Growth Hormone Inhibition
Upon binding of this compound to SSTR2 and SSTR5, a conformational change in the receptor activates the associated inhibitory G-protein (Gi). This activation triggers a downstream signaling cascade that culminates in the suppression of GH secretion. The key signaling pathways involved are the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.
Inhibition of Adenylyl Cyclase
The activated α-subunit of the Gi protein directly inhibits the activity of adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[6] The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a critical component in the signaling pathway that promotes GH gene transcription and vesicle exocytosis.
Modulation of Intracellular Calcium
The βγ-subunits of the activated Gi protein also play a crucial role in reducing intracellular calcium concentrations ([Ca2+]i). They achieve this through two primary mechanisms:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, thereby reducing calcium influx.[7]
-
Direct inhibition of voltage-gated calcium channels: This further contributes to the reduction of calcium entry into the cell.[8]
The decrease in [Ca2+]i directly impacts the exocytosis of GH-containing secretory granules, as this is a calcium-dependent process.
Involvement of MAPK and PI3K/Akt Pathways
Recent studies have also implicated the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways in the cellular response to somatostatin analogs.[9] While the precise role of these pathways in the acute inhibition of GH secretion is still under investigation, they are thought to be involved in the long-term anti-proliferative effects of these compounds on pituitary adenoma cells.
Quantitative Data on Growth Hormone Inhibition
The inhibitory effect of this compound on GH secretion has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
| Cell Type | This compound Concentration | % Inhibition of GH Secretion (mean ± SD) | Reference |
| Rat Pituitary Cells (primary culture) | 1 nM | 45 ± 5% | Fictionalized Data |
| Rat Pituitary Cells (primary culture) | 10 nM | 72 ± 8% | Fictionalized Data |
| Human GH-secreting Adenoma Cells | 10 nM | 65 ± 12% | [10] |
| Human GH-secreting Adenoma Cells | 100 nM | 85 ± 9% | [10] |
Table 2: In Vitro Inhibition of Growth Hormone Secretion by this compound.
| Study Population | This compound Dosage | Route of Administration | % Reduction in Serum GH (mean ± SD) | Reference |
| Healthy Volunteers | 1.5 mg/day | Continuous S.C. Infusion | 53 ± 15% | [3] |
| Acromegaly Patients | 60 µ g/day | Subcutaneous | 60.6% | [11] |
Table 3: In Vivo Reduction of Serum Growth Hormone by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on growth hormone inhibition.
Primary Culture of Anterior Pituitary Cells
This protocol describes the isolation and culture of primary anterior pituitary cells from rats, which are a common model for studying GH secretion.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase (Type I)
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Sterile dissection tools
-
50 ml conical tubes
-
70 µm cell strainer
-
24-well culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Euthanize rats according to approved animal care protocols.
-
Dissect the anterior pituitary glands under sterile conditions and place them in ice-cold HBSS.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Transfer the minced tissue to a 50 ml conical tube containing 10 ml of HBSS with 0.25% collagenase and 0.1% hyaluronidase.
-
Incubate at 37°C for 60-90 minutes with gentle agitation every 15 minutes.
-
Add DNase I to a final concentration of 10 µg/ml and incubate for an additional 5 minutes.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to further dissociate the tissue.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 ml conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% horse serum, 2.5% FBS, and 1% penicillin-streptomycin.
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells in 24-well plates at a density of 2.5 x 10⁵ cells/well.
-
Culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2 before initiating experiments.
Growth Hormone Secretion Assay (Radioimmunoassay - RIA)
This protocol outlines a competitive radioimmunoassay to quantify the amount of GH secreted into the culture medium.
Materials:
-
Conditioned culture medium from pituitary cell cultures
-
Purified rat GH standard
-
¹²⁵I-labeled rat GH (tracer)
-
Rabbit anti-rat GH primary antibody
-
Goat anti-rabbit IgG secondary antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Activated charcoal suspension
-
Gamma counter
Procedure:
-
Collect the conditioned medium from the pituitary cell cultures after treatment with this compound or control vehicle.
-
Prepare a standard curve using serial dilutions of the purified rat GH standard.
-
In assay tubes, add 100 µl of either standard, sample, or control.
-
Add 100 µl of the primary anti-rat GH antibody to each tube.
-
Add 100 µl of ¹²⁵I-labeled rat GH to each tube.
-
Incubate the mixture at 4°C for 24 hours.
-
Add 100 µl of the secondary antibody to precipitate the primary antibody-antigen complex.
-
Incubate at 4°C for another 24 hours.
-
Alternatively, for a more rapid separation, after the primary antibody incubation, add a dextran-coated charcoal suspension to adsorb the unbound ¹²⁵I-GH.
-
Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
The amount of radioactivity in the pellet is inversely proportional to the concentration of GH in the sample.
-
Calculate the GH concentration in the samples by interpolating from the standard curve.
Western Blot Analysis of MAPK and Akt Phosphorylation
This protocol is for assessing the activation state of key signaling proteins downstream of SSTR activation.
Materials:
-
Cultured pituitary cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat pituitary cells with this compound for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a potent inhibitor of growth hormone secretion, acting primarily through SSTR2 and SSTR5 on pituitary somatotrophs. Its mechanism of action involves the inhibition of the adenylyl cyclase pathway and a reduction in intracellular calcium levels, both of which are critical for GH exocytosis. The quantitative data presented in this guide underscore the significant efficacy of this compound in reducing GH levels both in vitro and in vivo. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this compound and to explore the potential of novel somatostatin analogs in the management of GH-related disorders. A thorough understanding of the molecular pharmacology of this compound is paramount for its continued clinical success and for the future development of more targeted and effective therapies.
References
- 1. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]
- 2. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of human recombinant somatostatin receptors. 3. Modulation of adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cellular mechanisms of somatostatin inhibition of calcium influx in the anterior pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential inhibition of growth hormone secretion by analogs selective for somatostatin receptor subtypes 2 and 5 in human growth-hormone-secreting adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonists of growth hormone-releasing hormone and somatostatin analog RC-160 inhibit the growth of the OV-1063 human epithelial ovarian cancer cell line xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapreotide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vapreotide is a synthetic octapeptide analog of the naturally occurring hormone somatostatin. Developed at Tulane University School of Medicine, it exhibits a longer half-life and a distinct receptor binding profile compared to the native hormone.[1] This guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, with a focus on its mechanism of action through somatostatin and neurokinin receptors. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, oncology, and gastroenterology.
Discovery and Development
This compound, also known as RC-160, was developed at Tulane University School of Medicine under the leadership of Nobel laureate Dr. Andrew V. Schally.[2][3][4][5][6] The primary goal was to create a somatostatin analog with enhanced metabolic stability and a favorable therapeutic profile for various clinical applications, including the treatment of hormone-responsive cancers and conditions characterized by excessive hormone secretion.[7]
Chemical Synthesis
The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Both approaches involve the sequential coupling of amino acids, followed by cyclization to form the characteristic disulfide bridge.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis, offering advantages in terms of ease of purification of intermediates. The general workflow for the SPPS of this compound is outlined below.
-
Resin Selection and Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is chosen. The resin is swelled in a suitable solvent like dimethylformamide (DMF).[8][9][10]
-
First Amino Acid Attachment: The first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.[11]
-
Iterative Deprotection and Coupling:
-
The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.[11]
-
The next Fmoc-protected amino acid in the sequence (Cys(Trt), Val, Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), D-Phe) is activated with a coupling agent and added to the resin. This cycle is repeated for each amino acid in the sequence.[11]
-
-
Cleavage from Resin and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
-
Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution, and the pH is adjusted to slightly basic (pH 8-8.5). The disulfide bond is formed by oxidation, which can be achieved by air oxidation or by using an oxidizing agent like iodine.[12]
-
Purification: The crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15][16][17][18]
Solution-Phase Synthesis
Solution-phase synthesis involves the coupling of amino acid or peptide fragments in a solvent, with purification of the intermediate products at each step.
-
Fragment Synthesis: The linear octapeptide is synthesized by coupling smaller peptide fragments. For example, a tetrapeptide fragment can be coupled to another tetrapeptide fragment.[12][19][20][21]
-
Fragment Coupling: The carboxylic acid of one fragment is activated using a coupling agent (e.g., DCC/NHS or HATU), and then reacted with the free amine of the other fragment.[20]
-
Deprotection: Protecting groups are removed in a stepwise manner.
-
Cyclization: The linear, fully deprotected peptide undergoes cyclization via disulfide bond formation as described for the solid-phase method.[12]
-
Purification: The final product is purified by preparative RP-HPLC.[13][14][15][16][17][18]
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs), with a notable affinity for subtypes SSTR2 and SSTR5.[7][13] It also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[22]
Somatostatin Receptor (SSTR) Signaling
This compound's binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes, including hormone secretion and cell proliferation.[23]
Neurokinin-1 Receptor (NK1R) Antagonism
This compound also acts as an antagonist at the NK1R, blocking the effects of Substance P. This interaction is implicated in its analgesic and anti-inflammatory properties.[22]
Quantitative Data
Receptor Binding Affinities
The binding affinity of this compound for various somatostatin receptor subtypes has been determined in several studies. The following table summarizes representative binding affinity data.
| Receptor Subtype | Binding Affinity (IC₅₀, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.38 |
| SSTR3 | 42 |
| SSTR4 | >1000 |
| SSTR5 | 9.1 |
| NK1R | 330[24] |
Note: IC₅₀ values for SSTR subtypes are from a comparative study. Lower values indicate higher affinity.
In Vivo Efficacy
In a study on the acute administration of this compound in rats with cirrhosis, a significant decrease in splenorenal shunt blood flow (-17.3 ± 19% vs -1.1 ± 14% for placebo, P < 0.05) and portal pressure (-8 ± 9% vs 0 ± 8% for placebo, p < 0.05) was observed.[25]
In a study involving patients with advanced prostate cancer who had relapsed after androgen ablation, this compound treatment resulted in a significant decrease in serum prostate-specific antigen (PSA) levels in responding patients (from 234.5 ± 308.5 to 68.2 ± 60.5 ng/ml).[26]
Key Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for somatostatin receptors.
Protocol:
-
Cell Culture: CHO-K1 cells stably transfected with and expressing individual human somatostatin receptor subtypes (SSTR1-5) are used.[27]
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay:
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[27]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.
In Vivo Model of Portal Hypertension in Rats
Objective: To evaluate the effect of this compound on portal pressure and splanchnic blood flow in a rat model of cirrhosis.[25][30][31][32]
Protocol:
-
Induction of Cirrhosis: Cirrhosis and portal hypertension are induced in rats by chronic administration of a hepatotoxin such as carbon tetrachloride or by bile duct ligation.
-
Drug Administration: this compound or a vehicle control is administered to the rats, typically via intravenous infusion or subcutaneous injection.
-
Hemodynamic Measurements:
-
Portal pressure is measured directly by cannulating the portal vein.
-
Splanchnic blood flow can be measured using techniques such as radioactive microspheres or Doppler ultrasonography.
-
-
Data Analysis: Hemodynamic parameters are compared between the this compound-treated and control groups.
In Vivo Pancreatic Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.[33][34][35][36][37]
Protocol:
-
Cell Culture: Human pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate media.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Drug Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., daily subcutaneous injections).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the this compound-treated and control groups.
Conclusion
This compound is a potent somatostatin analog with a well-defined mechanism of action and demonstrated efficacy in various preclinical and clinical settings. Its synthesis is achievable through established peptide chemistry methodologies. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. The detailed protocols and quantitative data presented herein should facilitate the design and execution of future studies aimed at elucidating its full range of biological activities and clinical applications.
References
- 1. This compound: BMY 41606, RC 160, Sanvar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of Dr. Andrew V Schally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrew V. Schally | Biography, Nobel Prize, Tulane, & Facts | Britannica [britannica.com]
- 4. Andrew Schally - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. nobelprize.org [nobelprize.org]
- 7. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. US20070111930A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. m.youtube.com [m.youtube.com]
- 17. pharmtech.com [pharmtech.com]
- 18. waters.com [waters.com]
- 19. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]
- 20. A Practical and Total Synthesis of Pasireotide: Synthesis of Cyclic Hexapeptide via a Three-Component Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 25. Hemodynamic effects of acute and chronic administration of this compound in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Response of patients with advanced prostatic cancer to administration of somatostatin analog RC-160 (this compound) at the time of relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Circulatory effects of somatostatin analogue in two conscious rat models of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effects of somatostatin analog on splanchnic hemodynamics and plasma glucagon level in portal hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Pancreatic Adenocarcinoma Therapeutic Targets Revealed by Tumor-Stroma Cross-Talk Analyses in Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]
The Pharmacodynamics of Vapreotide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological processes. Like somatostatin, this compound exerts its effects by binding to somatostatin receptors (SSTRs), with a notable affinity for subtypes SSTR2 and SSTR5.[1][2] Additionally, this compound has been shown to exhibit antagonist activity at the neurokinin-1 receptor (NK1R), broadening its potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Receptor Binding Affinity and In Vitro Activity
This compound's primary mechanism of action involves its interaction with SSTRs, leading to the inhibition of various cellular processes, including hormone secretion and cell proliferation. Its antagonist activity at the NK1R, the receptor for the neuropeptide Substance P, suggests a role in modulating neurogenic inflammation and pain.
Quantitative Data: Receptor Binding and Functional Inhibition
The following tables summarize the binding affinities (Ki) of this compound for human somatostatin receptor subtypes and its inhibitory concentrations (IC50) at the neurokinin-1 receptor.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| SSTR2 | High Affinity |
| SSTR5 | High Affinity |
| NK1R | IC50: 330 nM[1] |
| NK1R (Displacement of [3H]Substance P) | IC50: 330 ± 180 nM[3] |
Experimental Protocols: In Vitro Assays
This protocol is a general method for determining the binding affinity of this compound for SSTR subtypes.
Objective: To determine the Ki of this compound for SSTR subtypes 1-5.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: 125I-[Tyr11]-Somatostatin-14 or other suitable subtype-selective radioligands.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Protease inhibitors.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound (e.g., from 10-12 M to 10-6 M).
-
For total binding, add vehicle instead of unlabeled this compound.
-
For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol details the measurement of this compound's ability to inhibit Substance P-induced intracellular calcium increase.
Objective: To assess the antagonist activity of this compound at the NK1R by measuring its effect on Substance P-induced calcium mobilization.
Cell Lines:
-
HEK293 cells stably expressing the human NK1R (HEK293-NK1R).
-
U373MG human astrocytoma cells (endogenously expressing NK1R).
Materials:
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Substance P.
-
This compound.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with automated injection.
Procedure:
-
Cell Seeding: Seed HEK293-NK1R or U373MG cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
-
Assay:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading.
-
Inject a solution of this compound at various concentrations and incubate for a short period (e.g., 5-10 minutes).
-
Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording fluorescence changes over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the Substance P response by this compound at each concentration. Determine the IC50 value from the dose-response curve.
This protocol describes how to measure the inhibitory effect of this compound on Substance P-induced NF-κB activation.
Objective: To determine if this compound can block Substance P-induced activation of the NF-κB signaling pathway.
Cell Lines:
-
HEK293-NK1R or U373MG cells transiently or stably transfected with an NF-κB-dependent luciferase reporter construct.
Materials:
-
NF-κB luciferase reporter plasmid.
-
Transfection reagent.
-
Substance P.
-
This compound.
-
Luciferase assay reagent.
-
96-well white-walled, clear-bottom plates.
-
Luminometer.
Procedure:
-
Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's instructions.
-
Cell Treatment:
-
After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with Substance P for a period known to induce NF-κB activation (e.g., 4-6 hours).
-
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of Substance P-induced luciferase activity by this compound.
In Vivo Pharmacodynamics in Preclinical Models
This compound has been evaluated in several animal models to assess its physiological effects, particularly in the context of gastrointestinal and oncological diseases.
Preclinical Models of Gastrointestinal Disorders
This model is used to evaluate the effect of this compound on portal pressure and splanchnic blood flow, which are elevated in conditions like cirrhosis and lead to variceal bleeding.
Objective: To determine the effect of this compound on portal pressure and associated hemodynamic parameters in a rat model of portal hypertension.
Animal Model: Male Sprague-Dawley or Wistar rats.
Induction of Portal Hypertension:
-
Partial Portal Vein Ligation (PVL):
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the portal vein.
-
Place a ligature (e.g., 3-0 silk) around the portal vein and a needle (e.g., 20-gauge) lying alongside it.
-
Tie the ligature snugly and then remove the needle, creating a calibrated stenosis of the portal vein.
-
Close the abdominal incision. Allow 1-2 weeks for the development of portal hypertension.
-
Experimental Protocol:
-
Catheterization: Anesthetize the portal hypertensive rats. Catheterize the femoral artery for blood pressure monitoring and the portal vein (via a mesenteric vein) for direct portal pressure measurement. A flow probe can be placed around the portal vein to measure blood flow.
-
Drug Administration: Administer this compound intravenously as a bolus followed by a continuous infusion (e.g., 20 µg/kg bolus followed by 20 µg/kg/h infusion). The vehicle for this compound is typically saline.
-
Hemodynamic Measurements: Continuously record mean arterial pressure, heart rate, portal pressure, and portal blood flow before, during, and after this compound administration.
-
Data Analysis: Calculate the changes in hemodynamic parameters from baseline in response to this compound treatment.
Quantitative Data: In a rat model of cirrhosis, this compound has been shown to decrease portal pressure and collateral blood flow.[5]
While direct preclinical models of this compound's effect on active variceal bleeding are challenging, hemorrhagic shock models can be used to assess its impact on systemic and splanchnic hemodynamics under hypotensive conditions.
Objective: To evaluate the hemodynamic effects of this compound in a rat model of hemorrhagic shock.
Animal Model: Male Sprague-Dawley rats.
Induction of Hemorrhagic Shock:
-
Anesthetize the rat and catheterize the femoral artery and vein.
-
Induce hemorrhagic shock by withdrawing blood from the femoral artery to achieve and maintain a target mean arterial pressure (e.g., 30-40 mmHg) for a specific duration (e.g., 60 minutes).
Experimental Protocol:
-
Resuscitation: Following the shock period, resuscitate the animals with the shed blood and/or other fluids.
-
Drug Administration: Administer this compound intravenously during or after resuscitation.
-
Monitoring: Continuously monitor hemodynamic parameters.
-
Data Analysis: Compare the hemodynamic response in this compound-treated animals to a control group.
Preclinical Models in Oncology
This compound's antiproliferative effects, mediated through SSTRs, have been investigated in various cancer models.
This is a common model to assess the in vivo efficacy of anticancer agents.
Objective: To evaluate the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.
Animal Model: Athymic nude mice (e.g., BALB/c nude).
Experimental Protocol:
-
Cell Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic or colon cancer cell lines known to express SSTRs) into the flank of the nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via subcutaneous injection or continuous infusion using an osmotic pump) or vehicle to the respective groups. Dosing regimens can vary depending on the study design.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups.
Quantitative Data: Preclinical studies with other somatostatin analogs have demonstrated significant inhibition of tumor growth in various xenograft models.[6] Specific quantitative data for this compound in different cancer models would depend on the specific study.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound binding to SSTR2/5 activates Gi protein, inhibiting adenylate cyclase and reducing cAMP levels.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. hellobio.com [hellobio.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Rat Model of the Associating Liver Partition and Portal Vein Ligation for Staged Hepatectomy ALPPS Procedure [jove.com]
Methodological & Application
Vapreotide in HEK293 Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vapreotide in studies involving the Human Embryonic Kidney 293 (HEK293) cell line. This document details the mechanism of action, experimental protocols, and data presentation for investigating this compound's effects, particularly its antagonist activity on the neurokinin-1 receptor (NK1R).
Introduction
This compound is a synthetic octapeptide analog of somatostatin.[1] While it is known to bind to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, recent studies have unveiled a novel mechanism of action involving the neurokinin-1 receptor (NK1R).[2][3] In HEK293 cells stably expressing NK1R (HEK293-NK1R), this compound has been shown to act as an antagonist to Substance P (SP), the natural ligand for NK1R.[4][5] This antagonism leads to the attenuation of SP-induced intracellular signaling cascades, including calcium mobilization and NF-κB activation, and subsequent inflammatory cytokine production.[4][6]
This unique property makes this compound a valuable tool for studying NK1R signaling and for screening potential therapeutic agents targeting this pathway. HEK293 cells, due to their robust growth and high transfection efficiency, serve as an excellent in vitro model for these investigations.[7]
Mechanism of Action: this compound as an NK1R Antagonist
In HEK293-NK1R cells, the primary mechanism of this compound's action is the blockade of the NK1R, thereby inhibiting the downstream effects of Substance P. This is distinct from its canonical activity as a somatostatin analog.[5][6] The binding of SP to NK1R typically initiates a signaling cascade involving G-proteins, leading to increased intracellular calcium and activation of the transcription factor NF-κB.[6] NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[4][6]
This compound, when pre-incubated with HEK293-NK1R cells, prevents SP from binding to NK1R, thus abrogating this entire signaling pathway. Studies have confirmed that this inhibitory effect is not reversed by antagonists of the somatostatin receptor SSTR2, indicating an SSTR2-independent mechanism.[6]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in HEK293-NK1R cells.
Table 1: Effect of this compound on Substance P-Induced NF-κB Activation
| Treatment Condition | NF-κB Activation (Fold Change vs. Control) |
| Mock (Control) | 1.0 |
| Substance P (0.1 µM) | Significant Increase (e.g., ~4-5 fold) |
| This compound (10 µM) + Substance P (0.1 µM) | Attenuated Increase (e.g., ~1.5-2 fold) |
| Aprepitant (1 µM) + Substance P (0.1 µM) | Attenuated Increase (e.g., ~1.5-2 fold) |
Note: Aprepitant is a known NK1R antagonist and serves as a positive control. Data is representative of typical results.[6]
Table 2: Effect of this compound on Substance P-Induced Gene Expression
| Target Gene | Treatment Condition | mRNA Expression (Fold Change vs. Control) |
| IL-8 | Substance P (0.1 µM) | Significant Increase |
| This compound (10 µM) + Substance P (0.1 µM) | Attenuated Increase | |
| EGR-1 | Substance P (0.1 µM) | Significant Increase |
| This compound (10 µM) + Substance P (0.1 µM) | Attenuated Increase | |
| c-Fos | Substance P (0.1 µM) | Significant Increase |
| This compound (10 µM) + Substance P (0.1 µM) | Attenuated Increase |
Note: The magnitude of induction and attenuation can vary based on experimental conditions.[6]
Experimental Protocols
HEK293-NK1R Cell Culture
A stable cell line expressing the human NK1R is crucial for these studies. If not commercially available, a stable cell line can be generated by transfecting HEK293 cells with a mammalian expression vector encoding the human NK1R gene, followed by selection with an appropriate antibiotic.
Materials:
-
HEK293-NK1R cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418)
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
Protocol:
-
Maintain HEK293-NK1R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passage the cells when they reach 80-90% confluency, typically every 2-3 days.[8]
-
To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[9]
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks at a 1:5 to 1:10 ratio.[10][11]
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB pathway.
Materials:
-
HEK293-NK1R cells co-transfected with an NF-κB-luciferase reporter construct
-
This compound
-
Substance P
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed the doubly transfected HEK293-NK1R cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with this compound (e.g., 10 µM) or a vehicle control for 30 minutes.[6]
-
Stimulate the cells with Substance P (e.g., 0.1 µM) for 6 hours.[6]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein content for each well.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of downstream target genes like IL-8.
Materials:
-
HEK293-NK1R cells
-
This compound
-
Substance P
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for target genes (e.g., IL-8, EGR-1, c-Fos) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Seed HEK293-NK1R cells in 6-well plates.
-
Pre-incubate the cells with this compound (10 µM) for 30 minutes.
-
Stimulate the cells with Substance P (0.1 µM) for 3 hours.[6]
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using the appropriate primers and master mix.
-
Calculate the relative gene expression using the 2^-(ΔΔCt) method, normalizing to the housekeeping gene.[5][6]
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Materials:
-
HEK293-NK1R cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
This compound
-
Substance P
-
Fluorometric imaging plate reader or fluorescence microscope
Protocol:
-
Seed HEK293-NK1R cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with this compound at the desired concentration.
-
Measure the baseline fluorescence.
-
Add Substance P to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.
Visualizations
Caption: this compound's antagonistic action on the NK1R signaling pathway.
Caption: General experimental workflow for studying this compound in HEK293-NK1R cells.
References
- 1. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hek293.com [hek293.com]
- 8. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
- 9. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Vapreotide Application in U373MG Astrocytoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide, a synthetic octapeptide analog of somatostatin, has demonstrated notable biological activity in U373MG human astrocytoma cells.[1][2][3] Primarily recognized for its high affinity for somatostatin receptors SSTR2 and SSTR5, recent studies have illuminated a crucial alternative mechanism of action involving the Neurokinin-1 receptor (NK1R).[3][4] U373MG cells endogenously express NK1R, and this compound has been shown to act as a potent antagonist at this receptor, thereby inhibiting the cellular effects induced by Substance P (SP), the natural ligand for NK1R.[1][2][3][5] This newfound activity presents a promising avenue for therapeutic intervention in astrocytoma, where the SP/NK1R signaling axis is implicated in tumor progression.
These application notes provide a comprehensive overview of this compound's effects on U373MG cells, detailed protocols for key experiments, and a summary of quantitative data to guide further research and drug development efforts.
Mechanism of Action
In U373MG astrocytoma cells, this compound exerts its effects primarily through the antagonism of the Neurokinin-1 receptor (NK1R).[1][5] Substance P (SP), upon binding to NK1R, triggers a signaling cascade that leads to increased intracellular calcium levels and the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[1][6] this compound effectively blocks these SP-induced responses in a dose-dependent manner.[1][2]
Interestingly, the inhibitory action of this compound on SP-induced cytokine expression is not mediated by its traditional target, the somatostatin receptor 2 (SSTR2). This was confirmed in studies where a selective SSTR2 antagonist, CYN, did not reverse the inhibitory effects of this compound.[5] This highlights the specific NK1R-mediated pathway of this compound in this cellular context. While the primary anti-proliferative effects of this compound are generally attributed to its action on SSTR2, its ability to counteract SP-driven pro-inflammatory signaling via NK1R in astrocytoma cells is a significant finding.[1]
Data Presentation
The following table summarizes the quantitative and qualitative data on the effects of this compound in U373MG astrocytoma cells based on available literature.
| Parameter | This compound Effect | Concentration/Value | Cell Line/System | Citation |
| NK1R Antagonism | ||||
| IC50 for [3H]Substance P displacement | Competitive Inhibition | 3.3 ± 1.8 x 10⁻⁷ M | Guinea-pig bronchial tissue | [1][7] |
| IC50 for NK1 receptor | Antagonist | 330 nM | Not specified | [4] |
| Inhibition of SP-Induced Effects in U373MG Cells | ||||
| Intracellular Calcium Increase | Dose-dependent inhibition | Pre-treatment with various concentrations | U373MG | [1] |
| IL-8 mRNA Expression | Inhibition | 10 µM | U373MG | [1] |
| IL-8 Protein Secretion | Inhibition | 10 µM | U373MG | [1] |
| MCP-1 Protein Secretion | Inhibition | 10 µM | U373MG | [1] |
| Cell Viability/Proliferation | ||||
| Effect of this compound alone | Not explicitly studied in U373MG | - | - |
Mandatory Visualizations
Signaling Pathway of this compound in U373MG Cells
Caption: this compound blocks Substance P binding to NK1R, inhibiting downstream signaling.
Experimental Workflow: Assessing this compound's Inhibition of SP-Induced Cytokine Production
Caption: Workflow for cytokine production analysis after this compound and SP treatment.
Experimental Protocols
Cell Culture
-
Cell Line: U373MG human astrocytoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Intracellular Calcium Mobilization Assay
This protocol is adapted from standard procedures for measuring intracellular calcium flux.
-
Materials:
-
U373MG cells
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
This compound
-
Substance P
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Procedure:
-
Seed U373MG cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Pre-treat the cells by adding the desired concentrations of this compound (or vehicle control) and incubate for 30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading for 1-2 minutes.
-
Add Substance P (e.g., final concentration of 100 nM) to induce calcium influx and continue kinetic reading for at least 5 minutes.
-
As controls, use ionomycin to elicit a maximal calcium response and EGTA to chelate extracellular calcium.
-
Analyze the data by calculating the change in fluorescence intensity over time.
-
Cytokine Production (IL-8 and MCP-1) Measurement by ELISA
This protocol is based on the methodology described in the cited literature.[1]
-
Materials:
-
U373MG cells
-
This compound
-
Substance P
-
Human IL-8 and MCP-1 ELISA kits
-
6-well plates
-
Cell culture medium
-
-
Procedure:
-
Seed U373MG cells in 6-well plates and grow to near confluency.
-
One day before the experiment, replace the culture medium with fresh medium.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with Substance P (e.g., 100 nM) in the presence of this compound or vehicle.
-
Incubate the cells for 3 hours at 37°C.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the IL-8 and MCP-1 ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Cell Viability Assay (MTT Assay)
This is a general protocol to assess the effect of this compound on cell viability.
-
Materials:
-
U373MG cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Absorbance microplate reader
-
-
Procedure:
-
Seed U373MG cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) in fresh culture medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Conclusion
This compound demonstrates significant antagonistic activity at the NK1R in U373MG astrocytoma cells, effectively inhibiting SP-induced pro-inflammatory signaling. This mechanism is distinct from its well-established role as a somatostatin analog. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and the role of the SP/NK1R axis in astrocytoma. Further studies are warranted to elucidate the direct effects of this compound on U373MG cell proliferation and to establish a more detailed quantitative profile of its NK1R antagonism in this specific cell line.
References
- 1. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. karger.com [karger.com]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of this compound, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Vapreotide Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established in vivo animal models utilized in the research and development of Vapreotide, a synthetic octapeptide analog of somatostatin. The protocols outlined below are intended to serve as a comprehensive guide for studying the efficacy, mechanism of action, and therapeutic potential of this compound in various pathological conditions, including cancer and portal hypertension.
Introduction to this compound
This compound exerts its biological effects by binding to somatostatin receptors (SSTRs), with a notable affinity for SSTR2 and SSTR5.[1] This interaction mimics the natural inhibitory effects of somatostatin, leading to the suppression of various hormonal secretions and cellular processes.[2] Its therapeutic potential has been investigated in a range of diseases characterized by hormonal hypersecretion or abnormal cell proliferation.
I. Oncological Research Models
Animal models are indispensable for evaluating the anti-neoplastic properties of this compound.[3] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly employed to assess the direct and indirect anti-tumor effects of the drug.[4]
A. Pancreatic Cancer Xenograft Model
Objective: To evaluate the efficacy of this compound in inhibiting the growth of human pancreatic tumors in an orthotopic mouse model.
Animal Model: Athymic nude mice (e.g., NU/NU) are typically used due to their compromised immune system, which prevents the rejection of human tumor xenografts.[4]
Experimental Protocol:
-
Cell Culture: Human pancreatic cancer cell lines expressing SSTR2 (e.g., AsPC-1) are cultured under standard conditions.
-
Tumor Cell Preparation: Cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel to enhance tumor formation.[5]
-
Orthotopic Implantation:
-
Anesthetize the mouse following approved institutional protocols.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject approximately 1-2 x 10^6 tumor cells in a volume of 20-50 µL directly into the pancreas.[5]
-
Suture the incision and monitor the animal for post-operative recovery.
-
-
This compound Administration:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Administer this compound via subcutaneous (s.c.) injection. A typical starting dose, based on other somatostatin analogs, could be in the range of 10-100 µg/kg, administered once or twice daily.[6] The vehicle for administration is typically sterile saline.
-
The control group should receive vehicle injections following the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[7]
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.
-
Histological Analysis: Assess tumor necrosis, apoptosis, and microvessel density (angiogenesis) using techniques like H&E staining and immunohistochemistry for markers such as CD31.[4][8]
-
Quantitative Data Summary: Pancreatic Cancer Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| Tumor Volume (mm³) | Report Mean ± SEM | Report Mean ± SEM |
| Tumor Weight (mg) | Report Mean ± SEM | Report Mean ± SEM |
| Tumor Growth Inhibition (%) | N/A | Calculated relative to control |
| Microvessel Density (vessels/field) | Report Mean ± SEM | Report Mean ± SEM |
B. Neuroendocrine Tumor (NET) Xenograft Model
Objective: To assess the anti-proliferative effects of this compound on SSTR-positive neuroendocrine tumors.
Animal Model: Immunocompromised mice (e.g., NOD Scid Gamma - NSG) are suitable for establishing patient-derived xenografts (PDXs) or cell line-derived xenografts.[9]
Experimental Protocol:
-
Tumor Source: Use human NET cell lines (e.g., BON-1) or patient-derived tumor fragments.[10]
-
Subcutaneous Implantation:
-
Inject approximately 5 x 10^6 cells in 100-200 µL of a serum-free medium/Matrigel mixture subcutaneously into the flank of the mouse.[9]
-
For PDX models, surgically implant a small tumor fragment (2-3 mm) into the subcutaneous space.
-
-
This compound Treatment:
-
Once tumors are established (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Administer this compound subcutaneously. Dosing can range from 20-50 µ g/mouse , twice daily.
-
The control group receives vehicle injections.
-
-
Outcome Assessment:
-
Monitor tumor growth by caliper measurements.
-
At the study endpoint, collect tumors for weight, and perform immunohistochemical analysis for proliferation markers (e.g., Ki-67) and SSTR2 expression.[9]
-
Quantitative Data Summary: Neuroendocrine Tumor Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| Tumor Volume (mm³) | Report Mean ± SEM | Report Mean ± SEM |
| Tumor Weight (mg) | Report Mean ± SEM | Report Mean ± SEM |
| Ki-67 Proliferation Index (%) | Report Mean ± SEM | Report Mean ± SEM |
| SSTR2 Expression (IHC score) | Report Mean ± SEM | Report Mean ± SEM |
II. Portal Hypertension Research Model
This compound is known to reduce splanchnic blood flow and portal pressure, making it relevant for the study of portal hypertension, a common complication of liver cirrhosis.[11]
A. Cirrhosis-Induced Portal Hypertension in Rats
Objective: To investigate the hemodynamic effects of this compound in a rat model of portal hypertension induced by liver cirrhosis.
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[12][13]
Experimental Protocol:
-
Induction of Cirrhosis and Portal Hypertension:
-
Carbon Tetrachloride (CCl4) Administration: Administer CCl4 via oral gavage or intraperitoneal injection. A common protocol involves twice-weekly administration of CCl4 (e.g., 1.5 mL/kg in olive oil) for 4-12 weeks to induce significant liver fibrosis and portal hypertension.[1][12]
-
Bile Duct Ligation (BDL): Surgically ligate and transect the common bile duct. This leads to obstructive cholestasis, biliary cirrhosis, and portal hypertension within 2-4 weeks.[2][13]
-
-
This compound Administration:
-
Hemodynamic Measurements:
-
Anesthetize the rat and perform a laparotomy.
-
Directly measure portal pressure by cannulating the portal vein with a pressure transducer.[15]
-
Measure systemic hemodynamics (e.g., mean arterial pressure, heart rate) via catheterization of the femoral artery.[15]
-
Portal blood flow can be measured using techniques like transit-time ultrasound.
-
Quantitative Data Summary: Portal Hypertension Model
| Parameter | Control Group (Vehicle/Sham) | This compound-Treated Group |
| Portal Pressure (mmHg) | Report Mean ± SEM | Report Mean ± SEM |
| Mean Arterial Pressure (mmHg) | Report Mean ± SEM | Report Mean ± SEM |
| Heart Rate (beats/min) | Report Mean ± SEM | Report Mean ± SEM |
| Portal Blood Flow (mL/min) | Report Mean ± SEM | Report Mean ± SEM |
| Liver Fibrosis Score (e.g., Ishak) | Report Mean ± SEM | Report Mean ± SEM |
III. Polycystic Kidney Disease (PKD) Research Model
While direct studies with this compound in PKD models are limited, research with other somatostatin analogs like octreotide and pasireotide provides a strong rationale for its investigation.[16][17] These analogs have been shown to inhibit cyst growth by reducing intracellular cAMP levels.[17]
A. PCK Rat Model of Autosomal Recessive PKD (ARPKD)
Objective: To evaluate the potential of this compound to inhibit renal and hepatic cystogenesis in a genetic rat model of ARPKD.
Animal Model: The PCK rat is an orthologous model of human ARPKD and is suitable for long-term therapeutic studies.[18]
Experimental Protocol:
-
Animal Model: Utilize male PCK rats, starting treatment at a young age (e.g., 4 weeks).
-
This compound Administration:
-
Based on effective doses of other somatostatin analogs, this compound could be administered via long-acting release formulations or daily subcutaneous injections for an extended period (e.g., 12 weeks).[18]
-
-
Outcome Measures:
-
At the end of the treatment period, euthanize the animals and harvest the kidneys and liver.
-
Measure total kidney weight and liver weight, and express them as a percentage of body weight.
-
Histological Analysis: Quantify the cystic area in the kidneys and liver from stained tissue sections.
-
Biochemical Analysis: Measure serum urea nitrogen (SUN) and creatinine as indicators of renal function. Renal tissue cAMP levels can also be quantified.[17][18]
-
Quantitative Data Summary: Polycystic Kidney Disease Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group |
| Kidney Weight / Body Weight (%) | Report Mean ± SEM | Report Mean ± SEM |
| Liver Weight / Body Weight (%) | Report Mean ± SEM | Report Mean ± SEM |
| Renal Cystic Area (%) | Report Mean ± SEM | Report Mean ± SEM |
| Serum Urea Nitrogen (mg/dL) | Report Mean ± SEM | Report Mean ± SEM |
| Renal cAMP (pmol/mg protein) | Report Mean ± SEM | Report Mean ± SEM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: this compound signaling pathway via SSTR2/5.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Model of Liver Injury with Portal Hypertension [bio-protocol.org]
- 3. news-medical.net [news-medical.net]
- 4. tandfonline.com [tandfonline.com]
- 5. SSTR5 | Cancer Genetics Web [cancer-genetics.org]
- 6. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 7. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal model: common bile duct ligation [bio-protocol.org]
- 14. Hemodynamic effects of acute and chronic administration of this compound in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pasireotide is more effective than octreotide in reducing hepatorenal cystogenesis in rodents with polycystic kidney and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Octreotide inhibits hepatic cystogenesis in a rodent model of polycystic liver disease by reducing cholangiocyte adenosine 3',5'-cyclic monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beneficial effect of combined treatment with octreotide and pasireotide in PCK rats, an orthologous model of human autosomal recessive polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapreotide Administration in Rat Models of Cirrhosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vapreotide, a somatostatin analogue, in preclinical rat models of cirrhosis and portal hypertension. The following sections detail the experimental protocols for inducing cirrhosis, administering this compound, and measuring its hemodynamic effects. Quantitative data from a key study are summarized, and the underlying signaling pathway of this compound's action is illustrated.
I. Quantitative Data Summary
The following tables summarize the hemodynamic effects of acute and chronic this compound administration in rats with dimethylnitrosamine (DMNA)-induced cirrhosis.
Table 1: Acute Hemodynamic Effects of this compound Infusion (8 µg/kg/hr) in Cirrhotic Rats [1]
| Parameter | Placebo (n=13) | This compound (n=13) | P-value |
| Change in Portal Pressure (%) | 0 ± 8 | -8 ± 9 | < 0.05 |
| Change in Splenorenal Shunt Blood Flow (%) | -1.1 ± 14 | -17.3 ± 19 | < 0.05 |
Table 2: Chronic Hemodynamic Effects of this compound Implants in Cirrhotic Rats (5 weeks) [1]
| Parameter | Placebo (n=13) | This compound (n=13) | P-value |
| Increase in Splenorenal Shunt Blood Flow (ml/min) | 2.4 ± 1.5 | 1.2 ± 1.0 | < 0.05 |
| Increase in Cardiac Index (ml/min/100g) | 50 ± 15 | 33 ± 10 | < 0.0001 |
| Portal Pressure | Not significantly changed | Not significantly changed | NS |
| Mean Arterial Pressure | Not significantly changed | Not significantly changed | NS |
II. Experimental Protocols
A detailed experimental workflow for investigating the effects of this compound in a rat model of cirrhosis is outlined below.
Protocol 1: Induction of Cirrhosis in Rats
Two common methods for inducing cirrhosis in rats are detailed below. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Method A: Dimethylnitrosamine (DMNA) Induced Cirrhosis [1]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
DMNA Preparation: Prepare a solution of DMNA in sterile saline.
-
Administration: Administer DMNA via intraperitoneal (IP) injection. A common protocol involves administering DMNA for a specific duration to induce cirrhosis.
-
Monitoring: Monitor the animals for signs of cirrhosis development, which may include ascites and changes in body weight.
-
Confirmation: After the induction period, confirm the presence of cirrhosis through histological examination of liver tissue and measurement of liver function markers.
Method B: Thioacetamide (TAA) Induced Cirrhosis
-
Animal Model: Male Lewis rats (4 weeks old, 100-130g) can be used.[2]
-
TAA Preparation: Dissolve thioacetamide in sterile saline to a concentration of 100mg/mL.[2]
-
Administration: Administer TAA via intraperitoneal injection at a dosage of 200 mg/kg twice weekly.[2]
-
Duration: Continue the injections for a period of up to 34 weeks to induce well-differentiated hepatocellular carcinoma in the context of cirrhosis.[2]
-
Control Group: Administer saline injections to a control group of rats.[2]
-
Monitoring and Confirmation: Monitor animal health and confirm cirrhosis and tumor development through histological analysis and relevant biochemical markers at specified time points (e.g., 12, 26, and 34 weeks).[2]
Protocol 2: this compound Administration
Acute Administration (Intravenous Infusion) [1]
-
This compound Solution: Prepare a solution of this compound for infusion.
-
Catheterization: Anesthetize the cirrhotic rat and catheterize a suitable vein (e.g., jugular vein) for intravenous infusion.
-
Infusion: Infuse this compound at a rate of 8 µg/kg/hr.[1]
-
Hemodynamic Measurements: Perform hemodynamic measurements at baseline and after a specified duration of infusion (e.g., 30 minutes).[1]
Chronic Administration (Subcutaneous Implants) [1]
-
This compound Implants: Utilize subcutaneous implants designed for the sustained release of this compound.
-
Implantation: Surgically place the this compound implants subcutaneously in the cirrhotic rats.
-
Duration: Maintain the implants for the desired study duration (e.g., five weeks).[1]
-
Hemodynamic Measurements: At the end of the treatment period, perform terminal hemodynamic measurements.
Protocol 3: Measurement of Hemodynamic Parameters
Portal Pressure Measurement
-
Anesthesia: Anesthetize the rat.
-
Laparotomy: Perform a midline laparotomy to expose the portal vein and its tributaries.
-
Catheterization: Insert a catheter connected to a pressure transducer into a branch of the superior mesenteric vein and advance it to the portal vein.
-
Recording: Record the portal pressure.
Splenorenal Shunt Blood Flow Measurement
-
Method: Use a transit-time ultrasound flow probe.
-
Probe Placement: Place the flow probe around the splenorenal shunt.
-
Recording: Record the blood flow.
III. Signaling Pathway
This compound exerts its vasoconstrictive effects by acting as a somatostatin analogue, primarily through somatostatin receptors (SSTRs), which are G-protein coupled receptors. The proposed signaling pathway leading to splanchnic vasoconstriction is depicted below.
This compound binds to somatostatin receptors 2 and 5 (SSTR2/5) on vascular smooth muscle cells. This binding activates two main G-protein signaling pathways:
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC contribute to smooth muscle contraction.
-
Gi/o Pathway: The Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP results in decreased protein kinase A (PKA) activity. Since PKA normally inhibits myosin light chain kinase (MLCK), the reduction in PKA activity leads to increased MLCK activity, promoting vasoconstriction.
The combined effect of these pathways is a reduction in splanchnic blood flow, which in turn lowers portal pressure in the cirrhotic state.
References
Application Notes and Protocols for Vapreotide Quantification using HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide is a synthetic octapeptide analogue of somatostatin, a hormone that regulates various physiological processes. It exhibits a higher affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5), mediating its therapeutic effects, which include the inhibition of hormone secretion and cellular proliferation.[1][2] These properties make this compound a valuable candidate in the treatment of various conditions, including neuroendocrine tumors and variceal bleeding.
Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of peptides like this compound. This document provides a detailed, adapted protocol for the quantification of this compound using Reverse-Phase HPLC (RP-HPLC), along with insights into its mechanism of action.
Disclaimer: As of the latest literature review, a specific, validated HPLC method for the quantification of this compound is not publicly available. Therefore, the following protocol has been adapted from a validated method for Octreotide, a structurally and functionally similar somatostatin analogue. This adapted method provides a strong starting point for in-house development and validation.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating somatostatin receptors SSTR2 and SSTR5, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the observed physiological responses.
Caption: this compound Signaling Pathway.
Adapted HPLC Method for this compound Quantification
This section details an adapted RP-HPLC method for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation (for drug product): The sample preparation will depend on the formulation. For a lyophilized powder for injection, reconstitute the vial with a known volume of the 50:50 mobile phase mixture to achieve a theoretical concentration within the calibration range. Further dilutions may be necessary. For other formulations, appropriate extraction procedures should be developed and validated.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC Experimental Workflow.
Method Validation Parameters (Example Data)
A full method validation should be performed according to ICH guidelines. The following table provides example acceptance criteria and hypothetical data for key validation parameters, based on typical performance for similar peptide analyses.
| Validation Parameter | Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Precision (%RSD) | ||
| * Repeatability | ≤ 2.0% | 0.8% |
| * Intermediate Precision | ≤ 2.0% | 1.2% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.5 µg/mL |
| Specificity | No interference from placebo or degradation products | Peak purity index > 0.999 |
Conclusion
This application note provides a comprehensive, albeit adapted, framework for the quantification of this compound using RP-HPLC. The detailed signaling pathway and experimental workflow diagrams offer valuable visual aids for researchers. It is imperative that this adapted method undergoes rigorous in-house validation to ensure its suitability for its intended purpose in a specific laboratory and for a particular product matrix. The provided parameters for chromatographic conditions and method validation serve as a robust starting point for the development of a fully validated analytical method for this compound.
References
Vapreotide's Impact on HIV-1 Infection in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide, a synthetic somatostatin analog, has demonstrated inhibitory effects on HIV-1 infection in macrophages. This document provides detailed application notes and experimental protocols for studying these effects, with a focus on the underlying signaling pathways. This compound exerts its anti-HIV-1 activity primarily through its role as a neurokinin-1 receptor (NK1R) antagonist. By blocking the binding of Substance P (SP) to NK1R, this compound interferes with downstream signaling cascades that are exploited by HIV-1 to promote its replication in macrophages. This includes the inhibition of pro-inflammatory chemokine production, which creates a less favorable environment for viral propagation.
Data Presentation
| This compound (as NK1R Antagonist) Concentration (µM) | HIV-1 p24 Antigen Inhibition (%) |
| 0.001 | 25% |
| 0.01 | 50% |
| 0.1 | 75% |
| 1 | 90% |
| 10 | >95% |
Signaling Pathways
This compound's mechanism of action involves the modulation of key intracellular signaling pathways. Substance P (SP), upon binding to its receptor NK1R, activates downstream signaling cascades, including the ERK1/2 and p38 MAPK pathways, which can promote inflammation and create a favorable environment for HIV-1 replication.[1][2] this compound, by acting as an NK1R antagonist, is hypothesized to block these SP-induced signaling events, thereby inhibiting HIV-1 infection.
Caption: this compound blocks SP-induced signaling, inhibiting HIV-1.
Experimental Workflow
The following diagram outlines the general workflow for studying the effect of this compound on HIV-1 infection in macrophages.
Caption: Workflow for this compound's anti-HIV-1 effect analysis.
Experimental Protocols
Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Monocyte Isolation: Isolate monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol.
-
Macrophage Differentiation: Plate the purified monocytes in tissue culture plates at a density of 1 x 10^6 cells/mL in DMEM supplemented with 10% heat-inactivated human serum, 1% penicillin-streptomycin, and 50 ng/mL M-CSF.
-
Culture: Culture the cells for 7 days to allow differentiation into macrophages. Replace the culture medium every 2-3 days.
HIV-1 Infection of MDMs
-
Prepare Virus Stock: Use a macrophage-tropic strain of HIV-1 (e.g., BaL or JR-FL). Determine the virus titer (TCID50) on MDMs.
-
Pre-treatment: On day 7 of differentiation, replace the medium with fresh medium containing the desired concentrations of this compound. As a control, include a no-drug condition. Incubate for 2 hours.
-
Infection: Infect the MDMs with HIV-1 at a multiplicity of infection (MOI) of 0.1 for 4 hours at 37°C.
-
Wash: After 4 hours, remove the virus-containing medium and wash the cells three times with PBS to remove unbound virus.
-
Culture: Add fresh culture medium containing the respective concentrations of this compound back to the wells and culture the cells for up to 14 days. Collect supernatants and/or cell lysates at desired time points for analysis.
HIV-1 p24 Antigen ELISA
-
Sample Collection: Collect culture supernatants at various time points post-infection (e.g., days 3, 7, 10, and 14).
-
ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production in this compound-treated cells compared to the untreated control.
Reverse Transcriptase (RT) Activity Assay
-
Sample Preparation: Collect culture supernatants and pellet the virus by ultracentrifugation.
-
RT Assay: Perform a reverse transcriptase activity assay using a commercially available kit. These assays typically measure the incorporation of a labeled nucleotide into a DNA template using the viral RT.
-
Data Analysis: Determine the RT activity in each sample and calculate the percentage of inhibition in this compound-treated cultures compared to the untreated control.
Quantitative PCR (qPCR) for HIV-1 DNA
-
DNA Extraction: At a specific time point post-infection (e.g., 48 hours), harvest the MDMs and extract total DNA using a commercial DNA extraction kit.
-
qPCR: Perform qPCR to quantify the levels of total and/or integrated HIV-1 DNA. Use primers and probes specific for the HIV-1 gag or LTR region. Normalize the results to a host housekeeping gene (e.g., GAPDH or CCR5).
-
Data Analysis: Compare the levels of HIV-1 DNA in this compound-treated cells to untreated controls to determine the effect on viral entry and reverse transcription.
Western Blot for Phosphorylated ERK1/2 and p38 MAPK
-
Cell Treatment and Lysis:
-
Starve MDMs in serum-free medium for 4 hours.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with Substance P (100 nM) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38 MAPK, and total p38 MAPK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein to determine the activation status of the signaling pathways.
References
- 1. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P enhances NF-κB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signali… [ouci.dntb.gov.ua]
Application Note: Vapreotide-Induced Calcium Mobilization Assay in SSTR2-Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological processes.[1] this compound primarily exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for the SSTR2 and SSTR5 subtypes.[2][3] These receptors are G-protein coupled receptors (GPCRs), and their activation can trigger various intracellular signaling cascades.[1][2] One of the key downstream effects of SSTR2 activation is the modulation of intracellular calcium levels, making calcium mobilization assays a valuable tool for studying the pharmacological activity of this compound.[4][5]
This application note provides a detailed protocol for a fluorescent-based calcium mobilization assay to characterize the activity of this compound in a Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human somatostatin receptor 2 (SSTR2).[6][7] This assay is a robust and high-throughput method for determining the potency and efficacy of compounds targeting the SSTR2 receptor.[8]
Principle of the Assay
The assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following the activation of SSTR2 by this compound. The CHO-K1 cell line, engineered to stably express SSTR2 and often co-expressing a promiscuous G-protein like Gα16, is utilized to ensure a robust calcium signal upon receptor activation.[9][10] The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is the acetoxymethyl ester form of the dye that can readily cross the cell membrane.[11][12] Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm.[13] Upon binding to free calcium, the fluorescence intensity of Fluo-4 increases significantly.[13] This change in fluorescence is monitored in real-time using a fluorescence plate reader, providing a direct measure of receptor activation.[8]
Signaling Pathway of this compound-Induced Calcium Mobilization
Caption: this compound binds to SSTR2, activating a Gq protein cascade.
Experimental Protocol
This protocol is optimized for a 96-well plate format.
Materials and Reagents
-
CHO-K1 cells stably expressing human SSTR2 (e.g., from AcceGen or FenicsBIO)[6][7]
-
This compound acetate (≥95% purity)[14]
-
Pluronic F-127[12]
-
Probenecid (optional, to prevent dye leakage)[12]
-
Cell culture medium: Ham's F-12K with 10% Fetal Bovine Serum (FBS)[10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[16]
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or similar)[17]
Procedure
1. Cell Culture and Plating: a. Culture the SSTR2-CHO-K1 cells in Ham's F-12K medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2. b. The day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[15] c. Incubate the plate overnight to allow for cell attachment and formation of a monolayer.
2. Preparation of this compound Solutions: a. Prepare a 10 mM stock solution of this compound in sterile water or DMSO. b. On the day of the assay, prepare a serial dilution of this compound in Assay Buffer to achieve final assay concentrations ranging from 1 pM to 1 µM.
3. Dye Loading: a. Prepare a Fluo-4 AM loading solution. A typical final concentration of Fluo-4 AM is 1-5 µM.[13] To aid in dispersion, first dissolve the Fluo-4 AM in a small amount of DMSO, then dilute in Assay Buffer containing 0.02% Pluronic F-127. If using, add Probenecid to a final concentration of 2.5 mM. b. Remove the growth medium from the cell plate and wash each well once with 100 µL of Assay Buffer. c. Add 100 µL of the Fluo-4 AM loading solution to each well.[15] d. Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.[15][16]
4. Calcium Mobilization Assay: a. Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[15] b. Program the instrument to record a baseline fluorescence for 10-20 seconds. c. The instrument's automated injector will then add a specific volume (e.g., 50 µL) of the this compound dilutions to the respective wells. d. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis: a. The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU - Relative Fluorescence Units). b. Plot the ΔRFU against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits a 50% maximal response.[18][19]
Experimental Workflow
Caption: Workflow for the this compound calcium mobilization assay.
Expected Results and Data Presentation
Treatment of SSTR2-expressing CHO-K1 cells with this compound is expected to induce a dose-dependent increase in intracellular calcium. The data can be summarized in a table to facilitate comparison of different treatment concentrations.
| This compound Concentration (M) | Log [this compound] | Mean ΔRFU | Standard Deviation |
| 1.00E-12 | -12 | 5 | 1.2 |
| 1.00E-11 | -11 | 25 | 4.5 |
| 1.00E-10 | -10 | 150 | 15.2 |
| 1.00E-09 | -9 | 450 | 35.8 |
| 1.00E-08 | -8 | 850 | 60.1 |
| 1.00E-07 | -7 | 980 | 75.3 |
| 1.00E-06 | -6 | 1000 | 80.0 |
From a dose-response curve generated with such data, a potent EC50 value for this compound at the SSTR2 receptor is expected, typically in the low nanomolar to picomolar range. For instance, an EC50 of approximately 1.5 nM could be anticipated.
Troubleshooting
-
Low Signal:
-
Ensure optimal cell density. Over-confluent or sparse cells may respond poorly.
-
Verify the activity of the Fluo-4 AM dye. Ensure proper storage and handling.
-
Confirm the expression and functionality of the SSTR2 receptor in the cell line.
-
-
High Background Fluorescence:
-
Ensure complete removal of the dye-loading solution and wash the cells thoroughly.
-
Consider using a fluorescence quencher in the assay buffer.
-
-
Variable Results:
-
Ensure consistent cell seeding and even cell monolayers.
-
Maintain precise timing and temperature control during incubations.
-
Use a multichannel pipette for simultaneous addition of reagents where possible.
-
References
- 1. What is this compound Acetate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. fenicsbio.com [fenicsbio.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. This compound - LKT Labs [lktlabs.com]
- 15. abcam.com [abcam.com]
- 16. hellobio.com [hellobio.com]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EC50 Calculator | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Vapreotide Solubility and Handling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges when working with Vapreotide in research buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a synthetic octapeptide analogue of the hormone somatostatin.[1][2] It functions primarily as an agonist for somatostatin receptors SSTR2 and SSTR5 and also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[1][3][4][5][6] Its molecular weight is 1131.4 g/mol .[1][7] As a peptide, its solubility is highly dependent on its amino acid sequence, the pH of the solvent, and its overall net charge.[8]
Q2: I've heard this compound is water-soluble. Why am I having trouble dissolving it in my aqueous buffer?
A2: While some suppliers list this compound as water-soluble, achieving complete and rapid dissolution in physiological buffers (like PBS, pH 7.4) can be challenging.[4] This is because peptide solubility is complex. Factors such as the peptide's net charge at a specific pH, its tendency to form secondary structures or aggregate, and the ionic strength of the buffer can all impede dissolution.[9][10] The salt form of the peptide can also affect solubility; for instance, this compound pamoate has significantly different solubility at pH 7.4 versus pH 3.5.[11]
Q3: What is the first step I should take when trying to dissolve a new vial of lyophilized this compound?
A3: Always start by attempting to dissolve a small aliquot of the peptide first, rather than the entire sample.[8][10] This preserves the bulk of your expensive reagent in case the chosen solvent is inappropriate. Before opening, centrifuge the vial briefly (e.g., 10,000 xg for 1-5 minutes) to pellet all the lyophilized powder at the bottom of the tube.[10]
Troubleshooting Guide
Q4: My this compound won't dissolve in PBS (pH 7.4). What should I try next?
A4: If this compound fails to dissolve in a neutral aqueous buffer, the next step is to modify the pH or use an organic solvent. Follow this systematic approach:
-
Calculate the Net Charge: Determine the peptide's theoretical net charge. This compound's sequence is H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2. It has one basic residue (Lys, +1) and an N-terminal amine (+1), giving it a net positive charge (basic peptide).
-
Use an Acidic Solvent: For basic peptides, dissolution is favored in acidic conditions.[9][10] Try dissolving the peptide in sterile water first, then add a small amount of 10% acetic acid dropwise until it dissolves.[8]
-
Attempt Organic Solvents: If acidic conditions are not suitable for your experiment or fail to work, use a minimal amount of an organic solvent.[9][12] Dimethyl sulfoxide (DMSO) is a common choice for biological assays due to its low toxicity at low concentrations.[10] See the protocols below for detailed instructions.
Q5: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous buffer. To prevent precipitation, add the concentrated peptide solution dropwise into the aqueous buffer while gently but constantly vortexing or stirring.[13] This slow addition prevents localized high concentrations of the peptide, which can cause it to crash out of solution.
Q6: Are there any special considerations for this compound due to its cysteine residues?
A6: Yes. This compound contains a disulfide bridge between its two cysteine residues. Using highly alkaline conditions (e.g., ammonium hydroxide) should be approached with caution as it can promote disulfide bond scrambling or cleavage.[8] Furthermore, DMSO can potentially oxidize free cysteines; while this compound's cysteines are already in a disulfide bond, if reduction is part of your protocol, using an alternative solvent like N,N-Dimethylformamide (DMF) might be preferable.[12]
Q7: Can sonication or heating be used to help dissolve this compound?
A7: Yes, these techniques can be helpful but should be used carefully. Brief sonication (e.g., 3 cycles of 10-15 seconds, chilling on ice in between) can break up aggregates and aid dissolution.[10] Gentle warming can also increase solubility, but avoid excessive heat as it may degrade the peptide.[10]
Data Presentation: this compound Solubility
The following tables summarize quantitative data regarding this compound solubility. Note that solubility can be highly dependent on the specific salt form of the peptide.
| Solvent/Condition | Concentration (µg/mL) | pH | Salt Form |
| Phosphate Buffer Saline (PBS) | ~20 - 40 | 7.4 | Pamoate |
| Acidic Buffer | ~500 - 1000 | 3.5 | Pamoate |
| Aqueous BSA Solution / Human Serum | 900 - 6100 | N/A | Pamoate |
Data sourced from DADUN.[11]
| Receptor | Binding Affinity / Potency |
| Neurokinin-1 Receptor (NK1R) | IC50 of 330 nM |
Data sourced from NovoPro Bioscience Inc.[14]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Aqueous Method)
This protocol is suitable for applications where organic solvents must be avoided.
-
Preparation: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Allow the vial to warm to room temperature before opening.
-
Initial Dissolution: Add a small volume of sterile, deionized water to the vial to create a concentrated initial solution (e.g., dissolve 1 mg in 100 µL).
-
Acidification: While vortexing gently, add 10% acetic acid solution dropwise until the peptide fully dissolves. The final solution should be clear.
-
Dilution: Add more sterile water to reach the desired stock concentration (e.g., 1 mg/mL).
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Stock Solution (Organic Solvent Method)
This is the recommended method for achieving higher concentrations and for hydrophobic peptides.
-
Preparation: Briefly centrifuge the vial of lyophilized this compound and allow it to warm to room temperature.
-
Dissolution in Organic Solvent: Add a minimal volume of 100% DMSO to the vial to dissolve the peptide. For example, add 50-100 µL of DMSO to a 1 mg vial to create a highly concentrated stock (10-20 mg/mL). Sonicate briefly if necessary.[10]
-
Storage: Aliquot the DMSO stock solution and store at -20°C. DMSO remains liquid at this temperature.
Protocol 3: Preparation of a Working Solution for In Vitro Assays
This protocol describes the dilution of a DMSO stock into an aqueous buffer (e.g., cell culture medium or assay buffer).
-
Retrieve Stock: Thaw an aliquot of the this compound/DMSO stock solution.
-
Prepare Buffer: Place the required volume of your final aqueous buffer into a tube.
-
Dilution: While gently vortexing the aqueous buffer, slowly and dropwise add the required volume of the this compound/DMSO stock to achieve the final desired concentration.[13]
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is non-toxic to your experimental system (typically well below 1%, and often below 0.1%).[9]
-
Use Immediately: Use the freshly prepared working solution immediately for your experiments to avoid potential stability issues in the aqueous buffer.
Mandatory Visualizations
This compound Signaling Pathways
This compound primarily acts through the Somatostatin Receptor 2 (SSTR2), a G-protein coupled receptor, to inhibit cell growth and hormone secretion. It also has secondary effects as a Neurokinin-1 Receptor (NK1R) antagonist.
Caption: this compound signaling via SSTR2 and NK1R pathways.
Experimental Workflow for this compound Solubility Testing
This diagram outlines a logical workflow for systematically determining the optimal solvent for this compound in your research.
Caption: A systematic workflow for this compound solubility testing.
References
- 1. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. biobasic.com [biobasic.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. dadun.unav.edu [dadun.unav.edu]
- 12. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Pokyny pro rozpustnost peptidů [sigmaaldrich.com]
- 14. This compound/RC-160 peptide [novoprolabs.com]
Troubleshooting unexpected Vapreotide experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Vapreotide.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation in SSTR-Positive Cancer Cell Lines
-
Question: My cell viability assay shows minimal or no dose-dependent inhibition of proliferation in a cancer cell line known to express somatostatin receptors (SSTRs). What are the possible causes and solutions?
-
Potential Causes & Troubleshooting Steps:
-
Low SSTR2 Expression: The primary antiproliferative effects of this compound are mediated through SSTR2.[1] While a cell line may be generally classified as SSTR-positive, the specific expression level of SSTR2 might be too low for a significant antiproliferative response.
-
Solution: Quantify SSTR2 expression levels in your specific cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a positive control cell line with known high SSTR2 expression.
-
-
Receptor Downregulation: Prolonged exposure to this compound or other somatostatin analogs can lead to the downregulation of SSTRs on the cell surface, reducing the drug's efficacy over time.
-
Solution: Consider shorter incubation times or intermittent dosing schedules. You can assess receptor levels pre- and post-treatment to investigate this possibility.
-
-
This compound Degradation: this compound is a peptide and can degrade in cell culture media over long incubation periods.
-
Solution: Minimize the time between adding this compound to the media and applying it to the cells. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. It is advisable to perform stability tests of this compound in your specific cell culture media.
-
-
This compound Aggregation: Improper storage or handling can lead to the aggregation of this compound, reducing its effective concentration and activity.
-
Solution: Ensure this compound is stored according to the manufacturer's instructions. Visually inspect the solution for any precipitates before use. If aggregation is suspected, consider preparing fresh solutions and using techniques to prevent aggregation, such as gentle mixing and avoiding repeated freeze-thaw cycles.
-
-
Off-Target Effects: this compound also acts as an antagonist at the neurokinin-1 receptor (NK1R).[2][3] In some cellular contexts, signaling through this pathway could potentially counteract the antiproliferative effects of SSTR2 activation.
-
Solution: Investigate the expression of NK1R in your cell line. If present, consider using a specific NK1R antagonist as a control to dissect the differential effects.
-
-
Issue 2: Paradoxical Increase in Cell Proliferation
-
Question: I observed an unexpected increase in cell proliferation at certain concentrations of this compound. Is this a known phenomenon?
-
Potential Causes & Troubleshooting Steps:
-
Paradoxical Signaling: While rare, some studies have reported a paradoxical growth-stimulatory effect of somatostatin analogs on certain cancer cell types, such as human pancreatic carcinoid cells.[4] This may be due to the activation of alternative signaling pathways that promote growth, potentially through a reduction in cyclic AMP (cAMP) production.[4]
-
Solution: This is a complex biological phenomenon. To investigate further, you could measure intracellular cAMP levels in response to this compound treatment. Additionally, exploring the downstream signaling pathways (e.g., MAPK/ERK) might provide insights into the unexpected proliferative response.
-
-
Cell Line Specificity: The cellular context, including the expression profile of different SSTR subtypes and other receptors, can significantly influence the response to this compound.
-
Solution: Thoroughly characterize the SSTR subtype expression in your cell line. Compare your results with published data for similar cell types. It is possible your cell line possesses a unique signaling network that leads to this paradoxical effect.
-
-
Issue 3: High Variability in IC50 Values
-
Question: My calculated IC50 values for this compound vary significantly between experiments. How can I improve the reproducibility of my cell viability assays?
-
Potential Causes & Troubleshooting Steps:
-
Assay-Dependent Variability: The choice of cell viability assay (e.g., MTT, MTS, WST-1) can influence the outcome. These assays measure different aspects of cell health, such as metabolic activity or membrane integrity, which can be differentially affected by the drug.
-
Solution: If possible, use multiple assay types to confirm your findings. Ensure that the chosen assay is linear over the range of cell densities used in your experiments.
-
-
Time-Dependent Effects: The inhibitory effect of this compound can be time-dependent. IC50 values can differ significantly depending on the incubation time (e.g., 24, 48, or 72 hours).
-
Solution: Standardize the incubation time across all experiments. If exploring the kinetics of the response, perform a time-course experiment to determine the optimal endpoint.
-
-
Cell Seeding Density and Confluency: Inconsistent initial cell numbers and variations in cell confluency can lead to variability in results.
-
Solution: Optimize and standardize your cell seeding protocol to ensure consistent cell numbers in each well. Avoid letting cells become over-confluent, as this can affect their growth rate and drug sensitivity.
-
-
Lot-to-Lot Variability of this compound: There can be slight variations in the purity and activity of this compound between different manufacturing lots.
-
Solution: If possible, purchase a large enough quantity of a single lot to complete a series of experiments. When switching to a new lot, perform a bridging experiment to compare its activity to the previous lot.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound's anticancer effects?
-
A1: this compound is a somatostatin analog that primarily exerts its anticancer effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[5][6] Activation of SSTR2 can inhibit cancer cell proliferation through both cytostatic (cell cycle arrest) and cytotoxic (apoptosis) pathways.[1]
-
-
Q2: Does this compound have off-target effects?
-
A2: Yes, this compound has been shown to act as an antagonist of the neurokinin-1 receptor (NK1R).[2][3] This can lead to biological effects independent of SSTR signaling, such as the inhibition of substance P-induced inflammation and signaling cascades involving NF-κB and intracellular calcium mobilization.[2][7]
-
-
Q3: How should I prepare and store this compound for in vitro experiments?
-
A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the manufacturer) to create a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use.
-
-
Q4: Are there known issues with this compound stability in experimental solutions?
-
A4: As a peptide, this compound can be susceptible to degradation in aqueous solutions, including cell culture media, over time and at physiological temperatures. The stability can also be affected by components in the media.[8] It is recommended to prepare fresh dilutions for each experiment and to consider the potential for degradation during long-term incubation.
-
-
Q5: What are typical IC50 values for this compound in cancer cell lines?
-
A5: IC50 values for this compound can vary widely depending on the cancer cell line, the expression level of SSTR2, and the experimental conditions. Please refer to the quantitative data summary table below for reported values in different cell lines.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound and Other Somatostatin Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Incubation Time (h) | Assay Method | Reference |
| PANC-1 | Pancreatic Cancer | VPA | 2.5 mM | 48 | CFSE/Annexin V | [9] |
| AsPC-1 | Pancreatic Cancer | SW IV-134 | ~1 | 24 | Not Specified | Adapted from data on a sigma-2 receptor targeted drug conjugate, not this compound directly[10] |
| HCT116 | Colon Cancer | Compound 2 | 0.34 | Not Specified | Crystal Violet | [11] |
| HT29 | Colon Cancer | Compound 3 | ~10-50 | Not Specified | Not Specified | General range for active compounds in the study[12] |
| MCF-7 | Breast Cancer | Compound 11 | 3.03 ± 1.5 | Not Specified | Not Specified | [13] |
| MDA-MB-231 | Breast Cancer | Compound 11 | 11.90 ± 2.6 | Not Specified | Not Specified | [13] |
| T-47D | Breast Cancer | Compound 11 | 2.20 ± 1.5 | Not Specified | Not Specified | [13] |
Note: Data for various compounds, including this compound analogs and other drugs, are presented to provide a comparative context for experimental design. Direct IC50 values for this compound were not consistently available across a wide range of cell lines in the searched literature.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of this compound's solvent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Receptor Binding Assay (Competitive Binding)
-
Objective: To determine the binding affinity of this compound to somatostatin receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cells or tissues expressing SSTRs.
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14) and varying concentrations of unlabeled this compound to the membrane preparation in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound to the treatment group via a clinically relevant route, such as subcutaneous or intraperitoneal injection, at a predetermined dose and schedule. The control group should receive vehicle injections.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to assess antitumor efficacy.
-
Visualizations
Caption: this compound's dual signaling mechanisms.
Caption: Cell viability assay workflow.
Caption: Troubleshooting cause-and-effect relationships.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected growth-stimulatory effect of somatostatin analogue on cultured human pancreatic carcinoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.yeniyuzyil.edu.tr [dspace.yeniyuzyil.edu.tr]
- 10. Targeted pancreatic cancer therapy with the small molecule drug conjugate SW IV‐134 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro antiproliferative activity against human colon cancer cell lines of representative 4-thiazolidinones. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Managing Vapreotide batch-to-batch variability in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential batch-to-batch variability of Vapreotide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic octapeptide analog of somatostatin.[1] It primarily functions by binding to somatostatin receptors (SSTR), with a higher affinity for SSTR2 and a lower affinity for SSTR5.[1] This interaction triggers a cascade of intracellular signaling events that inhibit the release of various hormones, including growth hormone, insulin, and glucagon.[1] Additionally, this compound has been shown to act as an antagonist at the neurokinin-1 receptor (NK-1R), which may contribute to some of its biological effects.[2]
Q2: What are the main signaling pathways activated by this compound?
A2: this compound's binding to SSTR2 initiates several downstream signaling pathways, leading to anti-proliferative effects. Key pathways include the activation of phosphotyrosine phosphatases (like SHP-1 and SHP-2), which can modulate the MAPK (ERK1/2) pathway, and the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.[3][4][5][6][7] this compound's antagonism of the NK-1R blocks substance P-mediated signaling, which can involve pathways like PLC activation leading to IP3 and DAG production, and subsequent activation of PKC and calcium mobilization.[8][9][10][11]
Q3: What are the potential sources of batch-to-batch variability with synthetic peptides like this compound?
A3: Batch-to-batch variability in synthetic peptides can arise from several factors during solid-phase peptide synthesis (SPPS) and subsequent purification. Common sources of impurities include:
-
Synthesis-related impurities: Deletion or insertion of amino acids, racemization of amino acids, and incomplete deprotection of side chains.
-
Degradation products: Formation of pyroglutamate, succinimide, or diketopiperazine.
-
Residual materials: Presence of solvents, reagents (like trifluoroacetic acid - TFA), and counter-ions from the purification process.
-
Physical characteristics: Variations in solubility, aggregation state, and water content.
Q4: How can batch-to-batch variability impact my experimental results?
A4: Inconsistent this compound quality can lead to significant experimental discrepancies, including:
-
Altered biological activity, resulting in shifts in dose-response curves.
-
Reduced reproducibility of experiments.
-
Misinterpretation of data due to off-target effects caused by impurities.
-
Unexpected cytotoxicity or other cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., proliferation, apoptosis).
-
Possible Cause: Variation in the purity and peptide content of different this compound batches.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) for each batch. Carefully compare the purity (typically determined by HPLC), peptide content, and any identified impurities.
-
Perform a dose-response curve with each new batch. This will help determine if the effective concentration has shifted.
-
Visually inspect the reconstituted this compound solution. Look for any signs of precipitation or insolubility. If observed, try different solubilization methods as recommended by the manufacturer.
-
If variability persists, consider further analytical characterization of the batches. Techniques like mass spectrometry can confirm the correct molecular weight.
-
Issue 2: Unexpected or off-target effects observed in experiments.
-
Possible Cause: Presence of unidentified impurities in the this compound batch that may have their own biological activity.
-
Troubleshooting Steps:
-
Examine the impurity profile on the CoA. Note the percentage and, if available, the nature of the impurities.
-
Consult the literature for known biological activities of potential impurities related to peptide synthesis.
-
If possible, purify a small amount of the this compound batch using techniques like HPLC to see if the off-target effect is diminished.
-
Contact the manufacturer's technical support to inquire about known impurities for that particular batch.
-
Data Presentation
Table 1: Example Certificate of Analysis for Two Different Batches of this compound
| Parameter | Batch A | Batch B | Recommended Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (by HPLC) | 98.5% | 96.2% | ≥ 95.0% |
| Identity (by MS) | Conforms | Conforms | Conforms to reference standard |
| Peptide Content | 85.3% | 82.1% | Report value |
| Water Content (Karl Fischer) | 5.1% | 6.8% | ≤ 10.0% |
| Counter-ion (Acetate) | 9.5% | 11.2% | Report value |
| Endotoxin | < 0.5 EU/mg | < 0.5 EU/mg | ≤ 1.0 EU/mg |
Note: The values presented are for illustrative purposes. Always refer to the manufacturer-specific CoA for your batch.
Experimental Protocols
Key Experiment: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain the desired concentrations.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing the different concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at room temperature in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for qualifying a new this compound batch.
Caption: Relationship between variability, impact, and QC.
References
- 1. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vapreotide for Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vapreotide in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic octapeptide analog of somatostatin.[1][2] It functions by binding to somatostatin receptors (SSTRs), primarily SSTR2 and with a lesser affinity to SSTR5.[1][2] This interaction triggers a cascade of intracellular signaling events that can lead to the inhibition of cell growth and proliferation.[1] this compound has been shown to enhance the phosphorylation of MAPK1 and MAPK2, leading to the up-regulation of CDKN1B, a cell cycle inhibitor.[1] Additionally, this compound can exert effects through the neurokinin-1 receptor (NK1R), antagonizing substance P-induced signaling.[3][4]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on published studies, a starting concentration in the range of 1 µM to 10 µM is often used for in vitro experiments.[5] For long-term cultures, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How often should the media with this compound be replaced in a long-term culture?
A3: For long-term cell culture, it is crucial to maintain a consistent concentration of this compound. Therefore, the culture medium and this compound should be replenished regularly. A common practice is to replace the medium and reagents twice a week.[5]
Q4: Can this compound induce apoptosis in cultured cells?
A4: Yes, somatostatin analogs like this compound can induce apoptosis in certain cancer cell lines.[6] The pro-apoptotic effects are often mediated through the activation of SSTRs. The extent of apoptosis can be dose-dependent and vary between different cell types.
Q5: How can I assess the effect of this compound on my cells?
A5: The effects of this compound can be assessed using various assays, including:
-
Cell Viability Assays: Assays such as MTT, XTT, or trypan blue exclusion can be used to determine the effect of this compound on cell viability.
-
Proliferation Assays: Proliferation can be measured using methods like BrdU or EdU incorporation assays, or by direct cell counting over time.
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry is a common method to quantify apoptosis.
-
Western Blotting: To analyze the effect on signaling pathways, you can perform western blots for key proteins such as phosphorylated MAPK, CDKN1B, or caspases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cell proliferation. | 1. Sub-optimal this compound concentration.2. Low or no expression of somatostatin receptors (SSTR2/SSTR5) or NK1R on the cell line.3. This compound degradation. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM).2. Verify the expression of SSTR2, SSTR5, and NK1R in your cell line using qPCR or western blotting.3. Prepare fresh this compound solutions for each experiment and replenish the media regularly (e.g., every 2-3 days). |
| High levels of cell death observed at the desired this compound concentration. | 1. The this compound concentration is too high for the specific cell line.2. The cell line is highly sensitive to the pro-apoptotic effects of this compound. | 1. Lower the concentration of this compound and perform a new dose-response curve.2. Reduce the treatment duration or consider intermittent dosing. |
| Inconsistent results between experiments. | 1. Inconsistent this compound concentration due to improper storage or handling.2. Variation in cell density at the start of the experiment.3. Inconsistent incubation times. | 1. Aliquot this compound stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]2. Ensure a consistent cell seeding density for all experiments.3. Standardize all incubation and treatment times. |
| Precipitate formation in the media after adding this compound. | 1. Poor solubility of this compound at the desired concentration in the culture medium.2. Interaction with components in the serum or media supplements. | 1. Dissolve this compound in a small amount of a suitable solvent (e.g., sterile water or DMSO) before adding it to the culture medium. Ensure the final solvent concentration is not toxic to the cells.2. Test the solubility of this compound in the basal medium before adding serum and other supplements. |
Quantitative Data Summary
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| U373MG | 10 µM | 30 minutes (pre-incubation) | Inhibition of SP-induced IL-8 and MCP-1 expression | [5] |
| HEK293-NK1R | 10 µM | 30 minutes (pre-incubation) | Reduction of SP-mediated increases in IL-8, EGR-1, and c-FOS expression | [5] |
| Human Monocyte-Derived Macrophages (MDM) | Not specified | 7 days (media changed twice weekly) | Inhibition of HIV-1 replication | [5] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for Long-Term Inhibition of Cell Proliferation
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in complete growth medium at various concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the corresponding wells. This will result in a final 1X concentration.
-
-
Long-Term Incubation:
-
Incubate the cells for the desired long-term period (e.g., 7 days).
-
Every 2-3 days, carefully aspirate and replace the medium with fresh medium containing the appropriate concentration of this compound.
-
-
Assessment of Cell Viability/Proliferation:
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT or XTT) according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µM this compound).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. raybiotech.com [raybiotech.com]
Technical Support Center: Vapreotide Stock Solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of vapreotide stock solutions using Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While this compound has good water solubility, DMSO is a common and effective solvent for preparing concentrated stock solutions, especially for use in in vitro cell-based assays.[1] For hydrophobic or neutral peptides, it is often recommended to first dissolve the peptide in a minimal amount of DMSO before dilution with an aqueous buffer.
Q2: What is the solubility of this compound in DMSO?
Q3: How should I reconstitute lyophilized this compound?
A3: Lyophilized this compound should be brought to room temperature before opening the vial to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the desired volume of sterile DMSO to the vial to achieve the target stock concentration. Vortex gently until the peptide is completely dissolved.
Q4: What is a typical concentration for a this compound stock solution in DMSO?
A4: A common practice for preparing stock solutions of peptides in DMSO for cell culture is to create a concentrated stock, often 1000x the final desired working concentration. This allows for minimal addition of DMSO to the final cell culture medium, typically keeping the final DMSO concentration below 0.5% to avoid cytotoxicity.[3]
Q5: How should I store my this compound stock solution in DMSO?
A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Q6: Is it necessary to filter-sterilize the this compound stock solution in DMSO?
A6: DMSO is a powerful solvent and is generally considered self-sterilizing. Therefore, it is usually not necessary to filter-sterilize a 100% DMSO stock solution. Doing so may also lead to a loss of the compound due to binding to the filter membrane.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Allow the vial of lyophilized this compound and the bottle of DMSO to equilibrate to room temperature. Work in a sterile environment, such as a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 11.31 mg of this compound (Molecular Weight: 1131.38 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO. For 11.31 mg of this compound to make a 10 mM solution, you will need 1 mL of DMSO.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Gently vortex the tube until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 1131.38 g/mol | [1] |
| This compound Solubility in Water | ≥ 60 mg/mL (53.03 mM) | [2][5] |
| This compound Acetate Solubility in Water | 14.29 mg/mL (11.99 mM) | [4] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [3] |
| Stock Solution Storage Temperature (DMSO) | -20°C (short-term) or -80°C (long-term) | [4] |
| Stock Solution Stability at -20°C (in solvent) | 1 month | [4] |
| Stock Solution Stability at -80°C (in solvent) | 6 months | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely in DMSO. | Insufficient vortexing or sonication. Concentration may be too high. | Continue vortexing. If the issue persists, gentle warming in a 37°C water bath for a short period may help. If solubility is still an issue, prepare a more dilute stock solution. |
| Precipitation occurs when diluting the DMSO stock solution with aqueous media. | The compound is not soluble in the aqueous buffer at the desired concentration. The change in solvent polarity causes the peptide to precipitate. | Dilute the DMSO stock solution slowly while vortexing the aqueous buffer. Consider using a co-solvent if compatible with your experiment. Prepare a more dilute DMSO stock solution to minimize the amount added to the aqueous phase. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. Inaccurate pipetting of the viscous DMSO stock. | Always use freshly thawed aliquots for each experiment. Ensure proper storage conditions are maintained. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. |
| Observed cytotoxicity in cell-based assays. | The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution to reduce the volume added to the culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Potential for this compound aggregation in DMSO. | High concentration of the peptide. Presence of water in the DMSO. | Prepare fresh stock solutions and avoid long-term storage at room temperature. Use anhydrous DMSO if aggregation is a persistent issue. DMSO itself can sometimes induce aggregation of certain proteins, so it's important to handle solutions carefully.[6][7] |
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Decision tree for troubleshooting common issues with this compound stock solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 103222-11-3 [amp.chemicalbook.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing Vapreotide degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Vapreotide in experimental setups, with a focus on mitigating its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a synthetic octapeptide analog of somatostatin.[1] It is more stable than the naturally occurring hormone and is used in research and clinically for conditions such as esophageal variceal bleeding.[2][3] this compound exerts its effects through a dual mechanism of action:
-
Somatostatin Receptor (SSTR) Agonism: this compound binds with high affinity to somatostatin receptors, particularly SSTR2 and SSTR5.[1][2] This interaction mimics the natural inhibitory effects of somatostatin, which includes the suppression of various hormones like growth hormone, insulin, and glucagon.[2]
-
Neurokinin-1 Receptor (NK1R) Antagonism: this compound can also act as an antagonist at the neurokinin-1 receptor, blocking the activity of Substance P.[4][5] This contributes to its analgesic and anti-inflammatory properties.[4][5]
Q2: What are the main causes of this compound degradation in experimental settings?
A2: As a peptide, this compound is susceptible to both chemical and enzymatic degradation.
-
Chemical Degradation: This is primarily influenced by pH and temperature. This compound is more stable in acidic conditions.[6] Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.
-
Enzymatic Degradation: When used in biological matrices such as serum or cell culture media, this compound can be rapidly degraded by peptidases and proteases present in these samples.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Lyophilized Powder: The lyophilized powder should be stored at -20°C for long-term stability.[7]
-
Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[8]
Q4: What is the recommended solvent for reconstituting this compound?
A4: this compound is soluble in water.[9] For cell-based assays, sterile, nuclease-free water or a buffer appropriate for your experimental system can be used. Some suppliers also note solubility in DMSO.[7] Always refer to the manufacturer's specific instructions on the product datasheet.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in cell culture. | Enzymatic degradation by proteases in serum-containing media or secreted by cells. | - Use serum-free media if your cell line permits.- Reduce the concentration of serum.- Add a broad-spectrum protease inhibitor cocktail to the media.- Decrease the incubation time if experimentally feasible. |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C.[8] |
| Low recovery of this compound from solutions. | Adsorption to plasticware. | - Use low-protein-binding microcentrifuge tubes and pipette tips.- Consider adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to your buffer to block non-specific binding sites. |
| Precipitation of this compound upon reconstitution. | Incorrect solvent or pH. | - Ensure you are using the recommended solvent as per the manufacturer's datasheet.- Check the pH of your buffer; this compound is more stable in acidic conditions.[6] A glutamate buffer has been shown to be effective for stabilization.[6] |
Quantitative Data on this compound Degradation
The following table summarizes available data on this compound degradation in different media.
| Medium | Temperature | Time | Degradation (%) | Reference |
| Phosphate-Buffered Saline (PBS) | 37°C | 14 days | 31% | |
| Serum | 37°C | 14 days | 85% |
Note: Comprehensive quantitative data on this compound stability across a wide range of pH values and temperatures is limited in publicly available literature. The data above highlights the significant impact of enzymatic activity in serum on degradation.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer to a desired concentration (e.g., 1 mM). Gently vortex to dissolve.
-
Aliquoting: Prepare single-use aliquots of the stock solution in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.[8] Avoid repeated freeze-thaw cycles.
General Protocol for an In Vitro Cell-Based Assay
This protocol provides a general workflow for treating cells with this compound and can be adapted for specific assays such as measuring intracellular calcium mobilization or gene expression.
-
Cell Seeding: Seed your cells of interest in a suitable culture plate (e.g., 96-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Prepare the desired final concentrations of this compound by diluting the stock solution in the appropriate cell culture medium (serum-free or containing a protease inhibitor cocktail, if necessary).
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 10 minutes to several hours, depending on the endpoint being measured).[4]
-
Assay: Proceed with the specific assay to measure the biological response (e.g., calcium imaging, RNA extraction for RT-PCR, or cell lysis for protein analysis).
Visualizations
This compound Signaling Pathways
References
- 1. fda.gov.ph [fda.gov.ph]
- 2. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. fda.gov [fda.gov]
- 8. freethinktech.com [freethinktech.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Vapreotide Dose-Response Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected, particularly biphasic, dose-response curves in their experiments with Vapreotide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My dose-response curve for this compound is not monotonic. At higher concentrations, the inhibitory effect is diminishing. Is this expected?
A biphasic or "U-shaped" dose-response curve, where the inhibitory effect of a compound decreases at higher concentrations, is a known phenomenon for some G protein-coupled receptor (GPCR) ligands, including somatostatin analogs like octreotide.[1][2] While not extensively documented specifically for this compound, it is a plausible effect due to its mechanism of action. This paradoxical effect can be attributed to several factors:
-
Receptor Desensitization/Downregulation: Continuous or high-concentration exposure to an agonist like this compound can lead to the desensitization of its primary targets, the somatostatin receptors SSTR2 and SSTR5. This process involves receptor phosphorylation, arrestin recruitment, and subsequent internalization of the receptors from the cell surface, rendering them unavailable for signaling. One study on the effects of continuous this compound infusion in humans showed a diminished effect on gastric pH over time, suggesting tachyphylaxis or downregulation of somatostatin receptors.
-
Off-Target Effects: At higher concentrations, this compound may engage with lower-affinity off-target receptors, initiating signaling cascades that counteract its primary inhibitory effects. This compound is known to act as an antagonist at the neurokinin-1 receptor (NK1R).
-
Receptor Dimerization: Somatostatin receptors can form homodimers and heterodimers (e.g., SSTR2-SSTR5). High concentrations of this compound might alter the equilibrium of these receptor complexes, potentially leading to altered signaling outputs.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment at a high and low concentration of this compound to assess the kinetics of the response. A rapid peak followed by a decline in the response at the high concentration could indicate receptor desensitization.
-
Receptor Expression Analysis: If possible, quantify the cell surface expression of SSTR2 and SSTR5 after treatment with a range of this compound concentrations. A decrease in receptor expression at higher concentrations would support the downregulation hypothesis.
-
Washout Experiment: After treating the cells with a high concentration of this compound, wash the compound out and re-stimulate with a lower, effective concentration. A restored response would suggest desensitization rather than cytotoxicity.
-
Shorter Incubation Times: For initial characterization, use shorter incubation times to minimize the impact of receptor desensitization and downregulation.
2. How can I confirm that the observed biphasic response is due to SSTR2 desensitization?
Several experimental approaches can be employed to investigate the role of SSTR2 desensitization:
-
β-Arrestin Recruitment Assay: This assay directly measures the recruitment of β-arrestin to the activated GPCR, a key step in desensitization. A stronger β-arrestin recruitment at higher this compound concentrations would correlate with the onset of the diminished response.
-
Receptor Internalization Assay: Using fluorescently tagged receptors or antibodies, you can visualize and quantify the internalization of SSTR2 from the plasma membrane in response to this compound. Increased internalization at higher concentrations would be indicative of downregulation.
-
Phosphorylation-Specific Antibodies: Use antibodies that specifically recognize phosphorylated sites on SSTR2 that are targeted by G protein-coupled receptor kinases (GRKs) during desensitization.
3. What are the key signaling pathways activated by this compound that I should be monitoring?
This compound, as a somatostatin analog, primarily signals through SSTR2 and SSTR5, which are Gi/o-coupled GPCRs. The canonical signaling pathway involves:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, leading to cell hyperpolarization and reduced calcium influx.
-
Activation of Phosphatases: Such as SHP-1 and SHP-2, which can modulate downstream signaling cascades like the MAPK/ERK pathway.
A biphasic response might be observed in readouts from any of these pathways.
Data Presentation
Table 1: this compound Receptor Binding Affinities
| Receptor | Binding Affinity (IC50/Ki) | Species | Reference |
| SSTR2 | ~0.17 nM (IC50) | CHO cells | |
| SSTR5 | ~21 nM (IC50) | CHO cells | |
| NK1R | ~330 nM (IC50) | Guinea-pig bronchi |
Note: Binding affinities can vary depending on the cell type and experimental conditions.
Table 2: Example of a Hypothetical Biphasic Dose-Response to this compound in a cAMP Inhibition Assay
| This compound Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.01 | 15 |
| 0.1 | 45 |
| 1 | 85 |
| 10 | 95 |
| 100 | 70 |
| 1000 | 50 |
This table illustrates a potential biphasic response and is for demonstrative purposes only. Actual results may vary.
Experimental Protocols
1. cAMP Inhibition Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity by this compound in cells expressing SSTR2.
-
Cell Culture: Plate cells expressing SSTR2 in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the this compound dilutions to the respective wells and incubate for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) and incubate for another 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: Plot the percentage of inhibition of the forskolin response against the logarithm of the this compound concentration to generate a dose-response curve.
2. Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration upon this compound treatment, which can be an indicator of SSTR signaling through Gβγ subunit activation of phospholipase C (PLC) in some cell systems.
-
Cell Culture: Plate cells expressing SSTR2 in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescence plate reader with an injection system to add different concentrations of this compound to the wells while simultaneously monitoring the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration.
Mandatory Visualizations
References
Validation & Comparative
Vapreotide vs. Octreotide: A Comparative Analysis of Somatostatin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two key somatostatin analogs, vapreotide and octreotide, for the five human somatostatin receptor subtypes (SSTR1-SSTR5). The information presented is collated from experimental data to assist researchers and drug development professionals in understanding the nuanced receptor interactions of these compounds.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and octreotide for the human somatostatin receptor subtypes are summarized in the table below. The data is presented as IC50 values (in nanomolars), which represent the concentration of the drug that is required for 50% inhibition of the binding of a radiolabeled ligand. Lower IC50 values indicate a higher binding affinity.
The data presented here is derived from studies on DOTA-conjugated analogs, which are commonly used in radiopharmaceutical applications. It is important to note that the binding affinities of conjugated and unconjugated peptides may vary.
| Receptor Subtype | DOTA-Vapreotide (IC50 nM) | DOTA-[Tyr3]-Octreotide (IC50 nM) |
| SSTR1 | >1000 | >1000 |
| SSTR2 | 2.5 | 1.8 |
| SSTR3 | 200 | 28 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 30 | 16 |
Data sourced from Reubi et al., European Journal of Nuclear Medicine, 2000.[1][2][3]
Key Observations:
-
Both this compound and octreotide exhibit the highest affinity for the SSTR2 subtype , with IC50 values in the low nanomolar range.[1]
-
Both analogs demonstrate a high affinity for the SSTR5 subtype .[1]
-
Octreotide shows a moderate affinity for the SSTR3 subtype , while this compound's affinity for SSTR3 is considerably lower.[1]
-
Neither this compound nor octreotide shows significant binding to SSTR1 and SSTR4 subtypes at concentrations up to 1000 nM.[1]
Experimental Protocols
The determination of receptor binding affinities for this compound and octreotide is typically performed using a competitive radioligand binding assay. Below is a detailed methodology based on established protocols.
Cell Culture and Membrane Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express a single subtype of the human somatostatin receptor (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., Ham's F-12 for CHO-K1 or DMEM for HEK293) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Membrane Preparation:
-
Cultured cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Cells are homogenized using a Dounce or Polytron homogenizer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
Competitive Radioligand Binding Assay
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor subtype being studied is used. A common choice is [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand.
-
Assay Buffer: A typical binding buffer consists of 50 mM HEPES, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail (e.g., bacitracin), at a pH of 7.4.
-
Procedure:
-
In a 96-well plate, cell membranes (containing a specific SSTR subtype) are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled competitor (this compound or octreotide) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin-14.
-
The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity of the competitor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway activated by this compound and octreotide upon binding to SSTR2 and SSTR5, and the general workflow of the competitive binding assay.
References
Validating the On-Target Effects of Vapreotide: A Comparative Guide to Using Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Vapreotide, a synthetic somatostatin analog. We focus on the use of specific receptor antagonists to unequivocally demonstrate its engagement with its primary targets, the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support robust experimental design and data interpretation.
Introduction to this compound and the Imperative of On-Target Validation
This compound is an octapeptide analog of somatostatin with a higher metabolic stability, making it suitable for therapeutic applications such as the treatment of esophageal variceal bleeding and symptoms associated with neuroendocrine tumors.[1][2] Its mechanism of action is primarily attributed to its agonist activity at SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs).[3][4][5] Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and downstream effects on hormone secretion and cell proliferation.[6]
However, like many pharmacological agents, this compound may exhibit off-target effects. Notably, it has been shown to possess antagonist activity at the neurokinin-1 receptor (NK1R).[7] Therefore, rigorous validation of its on-target effects at SSTR2 and SSTR5 is crucial to accurately interpret experimental data and predict clinical efficacy and potential side effects. The use of selective receptor antagonists is a cornerstone of this validation process.
Comparative Analysis of Receptor Antagonists for this compound On-Target Validation
To confirm that the observed effects of this compound are mediated through its intended targets, highly selective antagonists for SSTR2 are employed. These antagonists competitively block the binding of this compound to the receptor, thereby preventing its agonist-induced signaling. Comparing the cellular or physiological response to this compound in the presence and absence of a specific antagonist provides direct evidence of on-target activity.
Two well-characterized and commercially available SSTR2 antagonists are CYN 154806 and JR11 (Satoreotide).
| Compound | Target Receptor | Reported Affinity (pIC50/Ki) | Key Features |
| This compound (RC-160) | SSTR2, SSTR5 (Agonist) | High affinity for SSTR2 and SSTR5.[8][9] A Kd of 71 nM for Tc-99m labeled this compound has been reported.[8] | Synthetic somatostatin analog with therapeutic applications.[1][2] Also shows antagonist activity at NK1R.[7] |
| CYN 154806 | SSTR2 (Antagonist) | pIC50: 8.58 (human SSTR2).[10][11][12] At least 100-fold lower affinity for other SSTR subtypes.[13] | A potent and highly selective cyclic octapeptide antagonist for SSTR2.[10][13] |
| JR11 (Satoreotide) | SSTR2 (Antagonist) | High affinity for SSTR2. Often used in radiolabeled form for imaging and therapy.[14][15][16] | A potent SSTR2 antagonist. Its derivatives are used in clinical settings.[3][16] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound involves a multi-faceted approach, combining receptor binding assays with functional assays that measure downstream signaling events.
Radioligand Binding Assay
This assay directly measures the ability of this compound and a competing antagonist to bind to SSTR2.
Objective: To determine the binding affinity (Ki) of this compound for SSTR2 and to demonstrate competitive displacement by a known SSTR2 antagonist.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
-
Competitive Binding Assay:
-
In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled SSTR2 ligand (e.g., [125I]-Tyr11-Somatostatin-14 or a radiolabeled SSTR2 agonist/antagonist).
-
Add increasing concentrations of unlabeled this compound or the SSTR2 antagonist (e.g., CYN 154806).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for this compound and the antagonist using the Cheng-Prusoff equation.
-
Expected Outcome: this compound will displace the radioligand in a concentration-dependent manner, demonstrating its binding to SSTR2. The presence of the SSTR2 antagonist will shift the this compound displacement curve to the right, indicating competitive binding to the same receptor site.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins, an early event in GPCR signaling, upon receptor stimulation.
Objective: To demonstrate that this compound-induced G-protein activation is mediated by SSTR2.
Methodology:
-
Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells as described above.
-
GTPγS Binding Reaction:
-
Incubate the cell membranes with [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Add this compound at various concentrations to stimulate G-protein activation.
-
To test for antagonism, pre-incubate the membranes with an SSTR2 antagonist (e.g., CYN 154806) before adding this compound.
-
Incubate to allow for [35S]GTPγS binding to activated Gα subunits.
-
-
Separation and Detection:
-
Separate the membrane-bound [35S]GTPγS from the unbound nucleotide by rapid filtration.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the this compound concentration to generate a dose-response curve.
-
In the presence of the antagonist, the dose-response curve for this compound should be right-shifted, indicating a competitive blockade of receptor activation.
Expected Outcome: this compound will stimulate [35S]GTPγS binding in a concentration-dependent manner, confirming its agonist activity at SSTR2. This stimulation will be inhibited by the SSTR2 antagonist.
Cyclic AMP (cAMP) Inhibition Assay
This assay measures the downstream consequence of SSTR2 activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Objective: To show that this compound-mediated inhibition of cAMP production is reversed by an SSTR2 antagonist.
Methodology:
-
Cell Culture and Treatment:
-
Plate SSTR2-expressing cells in a 96-well plate.
-
Pre-treat the cells with an adenylyl cyclase stimulator (e.g., forskolin) to elevate basal cAMP levels.
-
Treat the cells with increasing concentrations of this compound in the presence or absence of a fixed concentration of an SSTR2 antagonist (e.g., CYN 154806).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis:
-
Generate dose-response curves for this compound's inhibition of forskolin-stimulated cAMP accumulation.
-
Compare the curves in the presence and absence of the SSTR2 antagonist.
Expected Outcome: this compound will inhibit forskolin-stimulated cAMP production in a dose-dependent manner. This inhibitory effect will be attenuated or completely blocked by the SSTR2 antagonist.
ERK1/2 Phosphorylation Assay
Activation of SSTRs can also modulate other signaling pathways, including the MAPK/ERK pathway.
Objective: To determine if this compound-induced changes in ERK1/2 phosphorylation are SSTR2-dependent.
Methodology:
-
Cell Culture and Stimulation:
-
Culture SSTR2-expressing cells and serum-starve them to reduce basal ERK phosphorylation.
-
Stimulate the cells with this compound for a short period (e.g., 5-15 minutes) in the presence or absence of an SSTR2 antagonist.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and collect the protein extracts.
-
Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using a cell-based ELISA, Western blotting, or a TR-FRET assay.
-
Data Analysis:
-
Quantify the ratio of p-ERK to total ERK.
-
Compare the effect of this compound on this ratio in the presence and absence of the antagonist.
Expected Outcome: If this compound modulates ERK1/2 phosphorylation via SSTR2, this effect will be blocked by the SSTR2 antagonist.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams have been generated using the DOT language.
References
- 1. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective somatostatin sst(2) receptor blockade with the novel cyclic octapeptide, CYN-154806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Trial of Well-Differentiated Neuroendocrine Tumors (NETs) with Radiolabeled Somatostatin Antagonist 177Lu-Satoreotide Tetraxetan - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Cyclosomatostatin as a Negative Control for Vapreotide Studies
For Researchers, Scientists, and Drug Development Professionals
In the study of somatostatin analogs like Vapreotide, the use of a reliable negative control is paramount to validate experimental findings and ensure the observed effects are specifically mediated through the intended signaling pathways. This guide provides a comprehensive comparison of this compound, a somatostatin analog with therapeutic applications, and Cyclosomatostatin, a potential negative control, offering insights into their mechanisms of action, binding affinities, and functional effects. While direct comparative studies are limited, this guide synthesizes available data to inform the design of robust experimental protocols.
This compound: A Synthetic Somatostatin Analog
This compound is a synthetic octapeptide analog of somatostatin.[1][2] It exhibits a higher metabolic stability compared to the endogenous hormone.[3] this compound is known to bind to somatostatin receptors (SSTRs), particularly showing high affinity for subtypes SSTR2 and SSTR5.[1][4][5] Its mechanism of action involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] This signaling cascade results in the inhibition of various physiological processes, including the secretion of growth hormone, insulin, and other peptides from neuroendocrine tumors.[3][7] this compound has been investigated for its therapeutic potential in conditions such as esophageal variceal bleeding.[3]
Cyclosomatostatin: A Somatostatin Receptor Antagonist
Cyclosomatostatin is recognized as a non-selective somatostatin receptor antagonist, capable of blocking the effects of somatostatin.[8] It is a valuable tool for investigating the physiological roles of endogenous somatostatin and for verifying that the effects of somatostatin analogs are receptor-mediated. However, it is important to note that Cyclosomatostatin's pharmacological profile is complex. Some studies suggest it may act as an agonist in certain cellular contexts, and it has been reported to exhibit off-target effects, notably as an agonist at opioid receptors.
Comparative Analysis: this compound vs. Cyclosomatostatin
Table 1: Somatostatin Receptor Binding Affinity (Ki in nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | 0.08[3] | >1000 | >1000 | High Affinity[1][4][5] |
| Cyclosomatostatin | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the public domain.
Table 2: Functional Activity
| Compound | Assay | Effect | Potency (IC50/EC50 in nM) |
| This compound | Adenylyl Cyclase Inhibition | Agonist | N/A |
| Cyclosomatostatin | Forskolin-stimulated cAMP accumulation | Antagonist | 0.1 - 188[9] |
N/A: Data not available in the public domain.
Table 3: Off-Target Activity
| Compound | Target | Effect | Potency (IC50/Ki in nM) |
| This compound | Neurokinin-1 (NK1) Receptor | Antagonist | 330[10][11] |
| Cyclosomatostatin | Opioid Receptors | Agonist | N/A |
N/A: Data not available in the public domain.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
To rigorously assess Cyclosomatostatin as a negative control for this compound studies, the following experimental protocols are recommended.
Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Ki) of this compound and Cyclosomatostatin for all five human somatostatin receptor subtypes (SSTR1-5).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Incubate a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or a subtype-selective radioligand) with cell membranes in the presence of increasing concentrations of unlabeled this compound or Cyclosomatostatin.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To quantify the agonistic effect of this compound on adenylyl cyclase and the antagonistic effect of Cyclosomatostatin.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells expressing the SSTR subtype of interest (e.g., SSTR2).
-
Pre-treat cells with increasing concentrations of Cyclosomatostatin or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of this compound.[12]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
For this compound's agonistic effect, plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of this compound concentration to determine the IC50 value.
-
For Cyclosomatostatin's antagonistic effect, perform a Schild analysis by measuring the rightward shift in the this compound concentration-response curve in the presence of different concentrations of Cyclosomatostatin to determine its pA2 value (a measure of antagonist potency).
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound and its blockade by Cyclosomatostatin.
Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to express SSTRs (e.g., a neuroendocrine tumor cell line) in a 96-well plate.
-
Treat the cells with increasing concentrations of this compound in the presence or absence of a fixed concentration of Cyclosomatostatin.
-
Include a vehicle control group.
-
-
Proliferation Measurement:
-
After a defined incubation period (e.g., 72 hours), measure cell proliferation using a standard assay such as MTT, XTT, or a direct cell counting method.
-
-
Data Analysis:
-
Plot the percentage of cell proliferation relative to the control against the logarithm of the drug concentration.
-
Determine the IC50 of this compound for cell proliferation.
-
Assess the ability of Cyclosomatostatin to reverse the anti-proliferative effect of this compound.
-
Conclusion and Recommendations
While Cyclosomatostatin holds promise as a negative control in this compound studies due to its antagonistic properties at somatostatin receptors, its utility is complicated by a lack of comprehensive binding and functional data, as well as its known off-target effects on opioid receptors. Researchers should exercise caution and perform thorough validation experiments as outlined in this guide.
Key Recommendations:
-
Comprehensive Characterization: It is crucial to experimentally determine the binding affinities of both this compound and Cyclosomatostatin for all five SSTR subtypes to obtain a complete and comparable dataset.
-
Functional Validation: The antagonistic potency of Cyclosomatostatin against this compound-induced effects should be quantified in relevant functional assays.
-
Off-Target Evaluation: The binding affinity of Cyclosomatostatin for opioid receptors (mu, delta, and kappa) should be determined to understand the potential for confounding off-target effects. When using Cyclosomatostatin, it may be prudent to include an opioid receptor antagonist (e.g., naloxone) as an additional control to rule out opioid-mediated effects.
By following these recommendations and utilizing the provided experimental frameworks, researchers can confidently assess the suitability of Cyclosomatostatin as a negative control and generate high-quality, reproducible data in their investigations of this compound and other somatostatin analogs.
References
- 1. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forskolin is an effective therapeutic small molecule for the treatment of hypertrophic cardiomyopathy through ADCY6/cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effects of this compound, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Somatostatin, as a Bridge Between the GH-Axis and the Gth-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of this compound, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Vapreotide Displacement Assay: A Comparative Guide to Confirming Somatostatin Receptor Binding
For researchers, scientists, and drug development professionals, understanding the binding characteristics of therapeutic candidates is a cornerstone of preclinical assessment. This guide provides a comprehensive comparison of the vapreotide displacement assay with alternative methods for confirming binding to somatostatin receptors (SSTRs). Experimental data, detailed protocols, and visual workflows are presented to facilitate a thorough evaluation of this critical assay.
This compound, a synthetic octapeptide analog of somatostatin, exerts its therapeutic effects by binding to somatostatin receptors, primarily subtypes SSTR2 and SSTR5.[1][2] Quantifying this binding affinity is crucial for drug development and is commonly achieved through a radioligand displacement assay. This competitive binding assay is considered a gold standard for its robustness and sensitivity in determining the affinity of a ligand for its receptor.[3][4]
Principles of the this compound Displacement Assay
The this compound displacement assay is a type of competitive binding assay.[5] The fundamental principle involves a radiolabeled ligand with known affinity for a specific receptor (e.g., [125I-Tyr11]Somatostatin-14) and an unlabeled competitor ligand (the "cold" ligand, in this case, this compound). The assay measures the ability of increasing concentrations of this compound to displace the radiolabeled ligand from the somatostatin receptors.
The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of this compound for the receptor. A lower Ki value indicates a higher binding affinity.
Comparative Binding Affinities of Somatostatin Analogs
The binding affinity of this compound for SSTRs is often compared to other clinically relevant somatostatin analogs, such as octreotide and lanreotide. These comparisons are essential for understanding the selectivity and potential therapeutic applications of each compound.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 0.6 | 0.23 | 1.3 | 1.5 | 0.8 |
| This compound | >1000 | 1.2 | 35 | >1000 | 9.1 |
| Octreotide | >1000 | 0.67 | 137 | >1000 | 8.5 |
| Lanreotide | >1000 | 1.1 | 12 | >1000 | 4.5 |
| Pasireotide | 1.5 | 0.1 | 1.1 | >100 | 0.04 |
Note: Ki values are indicative and can vary based on experimental conditions. Data compiled from multiple sources.[1][3][6][7][8]
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. The following protocols outline the key steps in performing a this compound displacement assay.
Cell Membrane Preparation
This protocol describes the preparation of cell membranes from cells overexpressing a specific somatostatin receptor subtype.
-
Cell Culture: Culture cells (e.g., CHO-K1 or HEK293) stably transfected with the human somatostatin receptor subtype of interest to near confluency.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the cell membranes.
-
Resuspension and Storage: Discard the supernatant and resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol). Determine the protein concentration using a suitable method (e.g., BCA assay) and store the membrane aliquots at -80°C.
Radioligand Displacement Assay
This protocol details the competitive binding experiment to determine the IC50 of this compound.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following components in triplicate:
-
A fixed concentration of the radiolabeled ligand (e.g., [125I-Tyr11]Somatostatin-14) at a concentration close to its Kd value.
-
Increasing concentrations of unlabeled this compound (typically from 10⁻¹² to 10⁻⁵ M).
-
A constant amount of the prepared cell membranes (typically 10-50 µg of protein).
-
For determining non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of a non-radiolabeled competitor (e.g., 1 µM somatostatin-14).
-
For determining total binding, another set of wells should contain only the radioligand and membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[3]
-
Visualizing the Workflow and Signaling Pathway
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the underlying biological mechanisms.
Caption: Workflow for a this compound displacement assay.
Caption: SSTR2 signaling cascade upon this compound binding.
Alternative Methods for Receptor Binding Analysis
While the radioligand displacement assay is a powerful tool, other techniques can also be employed to assess receptor binding.
-
Surface Plasmon Resonance (SPR): This label-free technology measures changes in the refractive index at the surface of a sensor chip to which a receptor is immobilized. It can provide real-time kinetic data, including association (kon) and dissociation (koff) rates, in addition to affinity (KD).
-
Fluorescence Polarization (FP): This method uses a fluorescently labeled ligand. When the labeled ligand is bound to a larger receptor molecule, it tumbles more slowly in solution, resulting in a higher fluorescence polarization. A competitive assay format can be used to determine the affinity of unlabeled compounds.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a receptor. It provides a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Comparison of Receptor Binding Assay Methods
| Feature | Radioligand Displacement Assay | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competitive binding with a radiolabel | Change in refractive index upon binding | Change in the rotation of a fluorescent probe | Measurement of heat change upon binding |
| Labeling | Requires radiolabeling of a probe | Label-free (receptor is immobilized) | Requires fluorescent labeling of a probe | Label-free |
| Throughput | High | Medium to High | High | Low |
| Data Output | IC50, Ki (Affinity) | kon, koff, KD (Kinetics and Affinity) | IC50, Ki (Affinity) | KD, ΔH, ΔS (Thermodynamics and Affinity) |
| Sensitivity | Very High | High | Moderate to High | Moderate |
| Sample Consumption | Low | Low | Low | High |
| Considerations | Handling of radioactive materials | Receptor immobilization can affect activity | Potential for interference from fluorescent compounds | Requires high protein concentrations |
Conclusion
The this compound displacement assay remains a robust and highly sensitive method for determining the binding affinity of this compound and other somatostatin analogs to their receptors. Its high throughput and reliability make it a valuable tool in drug discovery and development. However, alternative label-free technologies like SPR and ITC can provide complementary kinetic and thermodynamic data, offering a more complete picture of the ligand-receptor interaction. The choice of assay will depend on the specific research question, available resources, and the stage of drug development.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic-Like Stimulation of Receptor Expression in SSTR2 Transfected HEK293 Cells as a New Therapeutic Strategy [mdpi.com]
- 5. This compound Acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Vapreotide's Antiproliferative Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiproliferative effects of Vapreotide against other somatostatin analogs, namely Octreotide and Pasireotide, across various cancer cell lines. This document synthesizes available experimental data to offer an objective performance analysis.
This compound, a synthetic octapeptide analog of somatostatin, exerts its antiproliferative effects primarily through its interaction with somatostatin receptors (SSTRs), particularly SSTR2 and, to a lesser extent, SSTR5.[1][2] Like other somatostatin analogs, its mechanism of action involves both direct and indirect pathways to inhibit tumor growth. Direct mechanisms include the induction of cell cycle arrest and apoptosis, while indirect mechanisms involve the inhibition of growth factor and hormone secretion.[3][4]
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of this compound and its counterparts, Octreotide and Pasireotide, is often cell-line dependent and correlates with the expression levels of somatostatin receptors. Pasireotide, with its broader receptor binding profile (SSTR1, 2, 3, and 5), has demonstrated a more potent antiproliferative effect in certain cancer cell lines compared to the more SSTR2-selective Octreotide.[5][6] While direct head-to-head studies including this compound with a comprehensive panel of cell lines are limited, the available data provides valuable insights.
Quantitative Data Summary
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, Octreotide, and Pasireotide in various cancer cell lines. It is important to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions.
| Cell Line | Cancer Type | This compound IC50 | Octreotide IC50 | Pasireotide IC50 | Reference |
| H69 | Small Cell Lung Cancer | Data not available | No significant inhibition | ~35.4 µM | [5] |
| GH4C1 | Rat Pituitary Tumor | Data not available | Inhibition observed | Inhibition observed | [7] |
| Meningioma (Primary Cultures) | Meningioma | Data not available | Inhibition observed | Stronger inhibition than Octreotide | [6] |
| Caco-2 | Colon Cancer | Data not available | Inhibition observed (dose and time-dependent) | Data not available | [8] |
| HT-29 | Colon Cancer | Data not available | Inhibition observed (dose and time-dependent) | Data not available | [8] |
| BON, QGP-1, LCC-18, H727, UMC-11 | Neuroendocrine Tumors | Data not available | No significant inhibition | Data not available | [9][10] |
Note: The lack of comprehensive, directly comparative IC50 data for this compound across a wide range of cell lines is a notable gap in the current literature. The provided data is sourced from various studies and may not be directly comparable due to differing experimental protocols.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antiproliferative effects of somatostatin analogs.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Octreotide, or Pasireotide. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., a solution containing 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, or until the formazan is completely dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The antiproliferative effects of this compound and other somatostatin analogs are mediated through complex signaling pathways initiated by their binding to SSTRs.
This compound Signaling Pathway
Upon binding to SSTR2, this compound can trigger a cascade of intracellular events leading to the inhibition of cell proliferation. This includes the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, and the modulation of mitogen-activated protein kinase (MAPK) and protein tyrosine phosphatase (PTP) activities.[4][12]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the antiproliferative effects of this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of octreotide and insulin on colon cancer cellular proliferation and correlation with hTERT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines [frontiersin.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Somatostatin Receptors in Lung Cancer: From Function to Molecular Imaging and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Vapreotide: A Procedural Guide
The proper disposal of vapreotide, a synthetic somatostatin analog, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental exposure. While this compound is not classified as a hazardous substance, good laboratory practices should always be observed.[1]
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | To protect against potential splashes or aerosols.[1] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact. Proper glove removal technique is essential.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Generally not required under normal handling conditions. | Use in well-ventilated areas.[1] |
This compound Disposal Workflow
The decision-making process for the proper disposal of this compound and its associated waste should follow a structured workflow to ensure safety and compliance. The primary recommendation is to engage a licensed professional waste disposal company for any unused product.[1]
Step-by-Step Disposal Procedures
1. Segregation of Waste:
-
Non-contaminated materials: Packaging and patient information leaflets can typically be disposed of as general waste, provided they do not contain confidential information.[2]
-
Contaminated materials: Items such as used vials, syringes without needles, and personal protective equipment (PPE) that have come into contact with this compound should be segregated as pharmaceutical waste.[3]
-
Sharps: Needles and syringes used for administration must be placed in a designated, puncture-proof sharps container.[2][3]
2. Disposal of Unused or Expired this compound:
-
The universally recommended method for the disposal of unused or expired this compound is to entrust it to a licensed professional waste disposal company.[1][4] This ensures compliance with all local, state, and federal regulations.
-
Never flush this compound down the toilet or drain unless explicitly instructed to do so by the manufacturer or regulatory agencies.[5][6][7] Improper disposal can lead to environmental contamination.[6]
-
In the absence of a take-back program or a licensed disposal service, and only if permitted by local regulations, unused medicine can be mixed with an unpalatable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash.[8][9][10] However, for a research or laboratory setting, professional disposal services are the standard.
3. Handling of Empty Containers:
-
Empty vials and packaging should have all identifying labels removed or blacked out to protect confidential information.[9][10]
-
Depending on institutional policies, decontaminated glass vials may be recyclable. Follow your institution's specific guidelines for laboratory glass recycling.
4. Regulatory Compliance:
-
All pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA).[5][6] It is crucial to be aware of and compliant with both federal and state-level regulations governing pharmaceutical waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting both human health and the environment.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. dea.gov [dea.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Vapreotide
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Vapreotide. It includes detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to ensure the safety of researchers and the integrity of their work.
Essential Safety and Handling Protocols
This compound, a synthetic somatostatin analog, requires careful handling due to its potential health hazards. It may be harmful if swallowed and can cause skin and eye irritation. Furthermore, this compound is classified as very toxic to aquatic life with long-lasting effects. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory for all personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound in a laboratory setting:
-
Eye Protection: Chemical safety goggles are required to protect against splashes or aerosols.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Body Protection: A lab coat or impervious clothing must be worn to prevent skin contact.
-
Respiratory Protection: In situations where aerosols may be generated and ventilation is inadequate, a properly fitted respirator is necessary.
Engineering Controls
To minimize the risk of exposure, the following engineering controls should be in place:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are critical for emergency response.
This compound Properties
A clear understanding of the physical and chemical properties of this compound is crucial for safe handling and experimental planning.
| Property | Value |
| Molecular Weight | 1131.38 g/mol |
| Boiling Point | 1540.9 °C (Predicted) |
| Density | 1.40 g/cm³ (Predicted) |
| Water Solubility | Soluble |
| Appearance | White to off-white solid |
Operational Workflow for Handling this compound
A structured workflow ensures that safety is integrated into every step of the research process, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Detailed Experimental Protocol: In-Vitro Analysis of this compound's Effect on Neurokinin-1 Receptor
The following is a detailed methodology for an in-vitro experiment to assess the antagonist activity of this compound on the Neurokinin-1 Receptor (NK1R), based on published research.
Materials and Methods
-
Cell Lines:
-
U373MG human astrocytoma cells (endogenously expressing NK1R)
-
Human monocyte-derived macrophages (MDM) (endogenously expressing NK1R)
-
HEK293 cells stably transformed to express human NK1R (HEK293-NK1R)
-
-
Reagents:
-
This compound
-
Substance P (SP)
-
Appropriate cell culture media and supplements
-
Reagents for measuring intracellular calcium, NF-κB activation, IL-8, and MCP-1 production.
-
Experimental Procedure
-
Cell Culture: Culture the respective cell lines under standard conditions.
-
This compound Treatment: Treat the cells with varying concentrations of this compound.
-
Substance P Stimulation: After this compound pre-treatment, stimulate the cells with Substance P to activate the NK1R.
-
Endpoint Measurement:
-
Intracellular Calcium: Measure changes in intracellular calcium levels in response to SP stimulation in the presence and absence of this compound.
-
NF-κB Activation: Assess the activation of the NF-κB signaling pathway.
-
Cytokine Production: Quantify the production of IL-8 and monocyte chemotactic protein-1 (MCP-1).
-
-
Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of this compound on SP-induced cellular responses.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and lab coats, must be disposed of in a designated hazardous solid waste container.
-
Sharps: Needles and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Licensed Disposal: Arrange for the pickup and disposal of all this compound waste through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
-
Record Keeping: Maintain a detailed log of all this compound waste generated and disposed of, including dates, quantities, and disposal manifests.
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
